molecular formula C9H9ClO2 B8759164 2-Chloro-3-phenylpropanoic acid CAS No. 7474-06-8

2-Chloro-3-phenylpropanoic acid

Numéro de catalogue: B8759164
Numéro CAS: 7474-06-8
Poids moléculaire: 184.62 g/mol
Clé InChI: LIDRHDRWTSPELB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

7474-06-8

Formule moléculaire

C9H9ClO2

Poids moléculaire

184.62 g/mol

Nom IUPAC

2-chloro-3-phenylpropanoic acid

InChI

InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)

Clé InChI

LIDRHDRWTSPELB-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)CC(C(=O)O)Cl

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Chloro-3-phenylpropanoic acid. Given the limited availability of experimentally determined data for this specific compound, this document combines computational predictions with established experimental protocols for the characterization of similar organic acids. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by providing a foundational understanding of this compound's characteristics.

Chemical Identity and Structure

This compound, also known as α-chlorohydrocinnamic acid, is a halogenated derivative of phenylpropanoic acid. Its chemical structure consists of a phenyl group attached to a propanoic acid backbone with a chlorine atom at the alpha-position relative to the carboxyl group.

Molecular Formula: C₉H₉ClO₂[1][2]

Molecular Weight: 184.62 g/mol [1][2]

CAS Registry Number: 7474-06-8[1][2]

Synonyms: 2-chloro-3-phenylpropionic acid, α-Chlorohydrocinnamic acid[1]

Physical Properties

Tabulated Physical Properties
PropertyValueSource
Molecular Weight 184.62 g/mol PubChem[1], ECHEMI[2]
Boiling Point 305.8°C at 760 mmHg (Predicted)Guidechem
Density 1.271 g/cm³ (Predicted)Guidechem
Refractive Index 1.558 (Predicted)Guidechem
XLogP3 2.4ECHEMI[2]
Hydrogen Bond Donor Count 1ECHEMI[2]
Hydrogen Bond Acceptor Count 2ECHEMI[2]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Solubility

Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its structure, a qualitative solubility profile can be predicted:

  • Water: Moderately soluble. The carboxylic acid group can form hydrogen bonds with water, but the phenyl ring and the chlorinated alkyl chain decrease overall polarity.

  • Organic Solvents: Expected to be soluble in a range of organic solvents, including alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether), and chlorinated solvents (e.g., dichloromethane), due to the presence of the nonpolar phenyl group and the overall organic nature of the molecule.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by its functional groups: the carboxylic acid, the chlorine atom at the α-position, and the phenyl ring.

Acidity (pKa)

The pKa value for this compound has not been experimentally reported. The presence of the electron-withdrawing chlorine atom on the α-carbon is expected to increase the acidity of the carboxylic acid compared to the parent 3-phenylpropanoic acid (pKa ≈ 4.66), likely lowering the pKa value.

Spectroscopic Data
  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a multiplet for the methine proton at the α-carbon, and a multiplet for the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group. The exact chemical shifts and coupling patterns would provide detailed structural information.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, the chlorinated α-carbon, and the benzylic methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1725 cm⁻¹), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical and chemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is pure and dry. If necessary, recrystallize the compound from a suitable solvent.

  • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15°C per minute for a preliminary, approximate melting point determination.

  • Record the temperature at which the solid first begins to melt and the temperature at which the last of the solid melts. This is the melting point range.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

  • Record the melting point range accurately.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Analytical balance

  • Vials or test tubes with screw caps

  • Volumetric flasks and pipettes

  • Shaker or magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial at a constant temperature (e.g., 25°C).

  • Agitate the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

  • Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa via Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal (the half-equivalence point).

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.

  • Record the pH after each addition, allowing the reading to stabilize before proceeding.

  • Continue the titration past the equivalence point (the point of the steepest pH change).

  • Plot a titration curve of pH versus the volume of NaOH added.

  • Determine the equivalence point from the first or second derivative of the titration curve.

  • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Synthesis and Reactivity Workflow

A plausible synthetic route to this compound involves the diazotization of the readily available amino acid, L-phenylalanine, followed by a chlorination reaction. This is a common method for the stereospecific conversion of α-amino acids to α-halo acids.

Synthesis_Workflow L_Phenylalanine L-Phenylalanine Diazonium_Salt Phenylalanine Diazonium Salt (Intermediate) L_Phenylalanine->Diazonium_Salt NaNO₂, HCl (aq) 0-5 °C Product This compound Diazonium_Salt->Product Chloride Source (e.g., HCl) Nucleophilic Substitution (SN2-like)

Caption: Plausible synthesis of this compound from L-Phenylalanine.

Logical Relationship for Property Determination

The experimental determination of the physicochemical properties follows a logical workflow, where the identity and purity of the compound are first established before proceeding to more detailed characterization.

Property_Determination_Workflow cluster_synthesis Synthesis & Purification cluster_identification Structural Confirmation cluster_properties Physicochemical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MeltingPoint Melting Point NMR->MeltingPoint MS->MeltingPoint IR->MeltingPoint Solubility Solubility Studies MeltingPoint->Solubility pKa pKa Determination MeltingPoint->pKa

Caption: Logical workflow for the characterization of this compound.

This guide provides a framework for understanding and characterizing this compound. While there is a notable lack of comprehensive experimental data in public databases, the provided protocols and predicted properties offer a solid starting point for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.

References

An In-depth Technical Guide to 2-Chloro-3-phenylpropanoic Acid (CAS 7474-06-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-phenylpropanoic acid, with the CAS number 7474-06-8, is a halogenated derivative of phenylpropanoic acid. Phenylpropanoic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as synthetic building blocks. This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and plausible biological applications of this compound, based on available scientific literature and chemical database information. The content is structured to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

This compound is a chiral molecule that can exist as different stereoisomers. The information presented here pertains to the racemic mixture unless otherwise specified. A summary of its key physical and chemical properties is provided in the table below.[1][2][3][4]

PropertyValueSource
CAS Number 7474-06-8[1][2][4]
Molecular Formula C₉H₉ClO₂[1][2][3][4]
Molecular Weight 184.62 g/mol [3]
IUPAC Name This compound[2]
Synonyms alpha-Chlorohydrocinnamic acid, 2-chloro-3-phenylpropionic acid[3][4]
Boiling Point 305.8 °C at 760 mmHg[1]
Density 1.271 g/cm³[1]
Flash Point 138.7 °C[1]
Refractive Index 1.558[1]
LogP 1.921[1]

Note: Specific melting point and solubility data for this compound (CAS 7474-06-8) are not consistently reported across publicly available databases. Experimental determination is recommended for precise values.

Experimental Protocols: Synthesis of this compound

Proposed Synthesis from L-Phenylalanine

This proposed method is based on the well-documented synthesis of (S)-2-chloropropanoic acid from (S)-alanine.[5] The reaction proceeds via a diazotization of the amino group, followed by nucleophilic substitution with chloride.

Reaction Scheme:

L-Phenylalanine → this compound

Materials and Reagents:

  • L-Phenylalanine

  • Hydrochloric acid (5 N)

  • Sodium nitrite (B80452) (NaNO₂)

  • Diethyl ether

  • Sodium carbonate

  • Calcium chloride (anhydrous)

  • Ice

Procedure:

  • Dissolution: Dissolve L-phenylalanine in 5 N hydrochloric acid in a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the solution to 0°C in an ice/sodium chloride bath.

  • Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution. The temperature should be maintained below 5°C throughout the addition to minimize the formation of byproducts. The evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction mixture is carefully neutralized with solid sodium carbonate in small portions to avoid excessive foaming.

  • Extraction: The aqueous solution is extracted multiple times with diethyl ether.

  • Drying and Evaporation: The combined organic layers are dried over anhydrous calcium chloride, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by fractional distillation under reduced pressure to yield this compound.

Potential Biological Activities and Applications in Drug Development

Direct studies on the biological activity of this compound are limited in the available literature. However, the broader class of phenylpropanoic acid derivatives has been investigated for a range of pharmacological effects.

Structurally related compounds have shown potential as:

  • Anti-inflammatory Agents: Many arylpropionic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: Some phenylpropanoic acid derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against human solid tumor cell lines.[6]

  • Enzyme Inhibitors: Certain mercapto-derivatives of phenylpropanoic acid have been shown to be effective competitive inhibitors of enzymes like carboxypeptidase A.[7] Additionally, 3-phenylpropionic acid, after conversion to its CoA ester, is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD).[8]

Given these precedents, this compound represents a valuable scaffold for further investigation in drug discovery. Its potential as an enzyme inhibitor or as a modulator of biological pathways warrants exploration. A general workflow for such an investigation is outlined below.

Visualizations

Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 L-Phenylalanine diazotization Diazotization & Chlorination (0-5 °C) start1->diazotization start2 HCl, NaNO₂ start2->diazotization neutralization Neutralization (Na₂CO₃) diazotization->neutralization extraction Extraction (Diethyl Ether) neutralization->extraction drying Drying & Evaporation extraction->drying purification Fractional Distillation drying->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

General Workflow for Biological Activity Screening

G cluster_compound Test Compound cluster_screening Primary Screening cluster_secondary Secondary & Mechanism of Action Studies cluster_outcome Outcome compound This compound cell_based Cell-based Assays (e.g., Cytotoxicity, Proliferation) compound->cell_based enzyme_based Enzyme Inhibition Assays compound->enzyme_based dose_response Dose-Response & IC₅₀ Determination cell_based->dose_response enzyme_based->dose_response pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) dose_response->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo outcome Identification of Biological Target & Therapeutic Potential in_vivo->outcome

Caption: General workflow for the biological screening of this compound.

Conclusion

This compound (CAS 7474-06-8) is a halogenated carboxylic acid with potential for further exploration in chemical synthesis and drug discovery. While detailed experimental and biological data for this specific compound are not extensively documented, its structural relationship to other biologically active phenylpropanoic acids suggests it may possess interesting pharmacological properties. The proposed synthetic route provides a practical starting point for its preparation, and the outlined screening workflow offers a roadmap for investigating its therapeutic potential. Further research is warranted to fully characterize this compound and elucidate its role in various biological systems.

References

Spectroscopic Analysis of 2-Chloro-3-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-3-phenylpropanoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra are also included, along with a workflow diagram for the spectroscopic analysis of a chemical compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical spectroscopic behavior of similar organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1HCarboxylic Acid (-COOH)
~7.25-7.40Multiplet5HAromatic Protons (C₆H₅)
~4.50Triplet1HMethine Proton (-CH(Cl))
~3.20-3.40Multiplet2HMethylene (B1212753) Protons (-CH₂)
Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

Chemical Shift (δ) ppmCarbon Assignment
~175Carboxylic Carbon (C=O)
~135Aromatic C1 (ipso-carbon)
~129Aromatic C2/C6 (ortho-carbons)
~128.5Aromatic C4 (para-carbon)
~127Aromatic C3/C5 (meta-carbons)
~58Methine Carbon (-CH(Cl))
~40Methylene Carbon (-CH₂)
Table 3: Predicted Key IR Absorption Bands for this compound
Frequency Range (cm⁻¹)Bond VibrationDescription
2500-3300O-H stretchVery broad, characteristic of a carboxylic acid
~3030C-H stretch (sp²)Aromatic C-H
~2950C-H stretch (sp³)Aliphatic C-H
~1710C=O stretchStrong, sharp absorption for the carboxylic acid carbonyl
1450-1600C=C stretchAromatic ring skeletal vibrations
~1200-1300C-O stretchCoupled with O-H bend
~700-800C-Cl stretch
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
m/z RatioProposed FragmentNotes
184/186[C₉H₉ClO₂]⁺Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern
149[M - Cl]⁺Loss of chlorine radical
139[M - COOH]⁺Loss of the carboxyl group
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl (B1604629) compounds
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.[1]

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[2]

    • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[2]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant peaks in the spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe is typically used. The sample is heated in a vacuum to induce vaporization.[3]

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the molecules to ionize and fragment.[4][5]

  • Mass Analysis:

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of ion intensity versus m/z.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Fragmentation Analysis) MS->ProcessMS Structure Structure Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final structure elucidation.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-phenylpropanoic Acid from Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3-phenylpropanoic acid from cinnamic acid. This transformation, an example of electrophilic addition of hydrogen chloride (hydrochlorination) to an α,β-unsaturated carboxylic acid, is a fundamental reaction in organic synthesis, yielding a versatile building block for the development of novel pharmaceutical agents and other fine chemicals. This document details the underlying chemical principles, provides a generalized experimental protocol based on established chemical reactions, and outlines the necessary characterization methods.

Introduction

This compound is a halogenated derivative of hydrocinnamic acid. The introduction of a chlorine atom at the α-position to the carboxylic acid group significantly alters the molecule's electronic properties and reactivity, making it a valuable intermediate for further chemical modifications. The synthesis from cinnamic acid proceeds via the addition of hydrogen chloride across the carbon-carbon double bond.

The reaction follows Markovnikov's rule, which predicts that the proton (H+) from hydrogen chloride will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (the β-carbon in cinnamic acid). Consequently, the chloride ion (Cl-) will bond to the more substituted carbon atom (the α-carbon), which is also activated by the adjacent phenyl group, leading to the formation of the desired this compound.

Reaction Pathway and Mechanism

The synthesis of this compound from cinnamic acid is an electrophilic addition reaction. The mechanism involves the protonation of the double bond to form a carbocation intermediate, followed by the nucleophilic attack of the chloride ion.

Reaction:

Cinnamic Acid + Hydrogen Chloride → this compound

A visual representation of this reaction pathway is provided below.

Synthesis_Pathway cinnamic_acid Cinnamic Acid product This compound cinnamic_acid->product + HCl hcl Hydrogen Chloride (HCl)

Caption: Synthetic pathway for this compound.

The key steps in the reaction mechanism are:

  • Protonation of the double bond: The electrophilic hydrogen from HCl is attracted to the electron-rich double bond of cinnamic acid. It adds to the β-carbon, leading to the formation of a more stable benzylic carbocation at the α-position. The stability of this carbocation is enhanced by resonance with the adjacent phenyl ring.

  • Nucleophilic attack by chloride: The chloride ion, a nucleophile, then attacks the positively charged α-carbon of the carbocation.

  • Formation of the product: This nucleophilic attack results in the formation of a new carbon-chlorine bond, yielding this compound.

Experimental Protocol

Materials:

  • trans-Cinnamic acid

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane, or glacial acetic acid)

  • Hydrogen chloride gas or a solution of HCl in an anhydrous solvent

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Apparatus for solvent removal (e.g., rotary evaporator)

  • Filtration apparatus

Procedure:

  • Dissolution: In a dry round-bottom flask, dissolve a known amount of trans-cinnamic acid in a suitable anhydrous solvent. The flask should be equipped with a magnetic stir bar.

  • Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermicity of the reaction.

  • Addition of HCl: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, a solution of HCl in the chosen anhydrous solvent can be added dropwise. The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the excess HCl by purging the solution with an inert gas (e.g., nitrogen or argon).

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Cinnamic AcidC₉H₈O₂148.16White crystalline solid
This compoundC₉H₉ClO₂184.62[1]Expected to be a solid

Note: Quantitative data on reaction yields and specific spectroscopic data for the direct hydrochlorination of cinnamic acid are not available in the reviewed literature and would need to be determined experimentally.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the protons in the molecule, including the methine proton at the α-carbon (adjacent to the chlorine and carbonyl group), the methylene (B1212753) protons at the β-carbon, and the aromatic protons of the phenyl group. The chemical shift and coupling patterns will confirm the connectivity of the atoms.

    • ¹³C NMR spectroscopy will show distinct peaks for each carbon atom, including the carbonyl carbon, the carbon bearing the chlorine atom, the benzylic carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad absorption for the hydroxyl group (O-H) of the carboxylic acid will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The presence of chlorine will be indicated by the characteristic isotopic pattern (M and M+2 peaks).

  • Melting Point: A sharp melting point range for the purified product is an indicator of its purity.

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization dissolution Dissolve Cinnamic Acid cooling Cool to 0-5 °C dissolution->cooling addition Add Hydrogen Chloride cooling->addition monitoring Monitor Reaction (TLC) addition->monitoring workup Work-up and Isolation monitoring->workup purification Purification workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Analyze Structure ir IR Spectroscopy purification->ir Identify Functional Groups ms Mass Spectrometry purification->ms Determine Molecular Weight mp Melting Point purification->mp Assess Purity

Caption: Workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined the synthesis of this compound from cinnamic acid through hydrochlorination. The reaction is predicated on the principles of electrophilic addition and follows Markovnikov's rule. While a specific, validated experimental protocol is not currently available in the public domain, a general procedure has been proposed to serve as a foundation for further experimental work. The successful synthesis and purification of the target compound will rely on careful execution of the experimental steps and thorough characterization using modern analytical techniques. This guide provides the necessary theoretical framework and practical considerations for researchers and scientists in the field of drug development and organic synthesis to approach this valuable transformation.

References

Potential Research Applications of 2-Chloro-3-phenylpropanoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Chloro-3-phenylpropanoic acid represent a class of organic compounds with significant potential in medicinal chemistry. While research on this specific scaffold is emerging, the broader class of arylpropionic acids has well-established therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a chlorine atom at the C-2 position of the propanoic acid chain can significantly influence the molecule's steric and electronic properties, potentially leading to altered biological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the known and potential research applications of this compound derivatives, focusing on their synthesis, and demonstrated or inferred biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from readily available precursors. The following diagram illustrates a general synthetic workflow for creating diverse derivatives.

Synthesis_Workflow Phenylalanine L-Phenylalanine Bromo_Acid (S)-2-Bromo-3-phenylpropanoic Acid Phenylalanine->Bromo_Acid Diazotization/ Bromination Chloro_Acid (S)-2-Chloro-3-phenylpropanoic Acid Bromo_Acid->Chloro_Acid Chlorination Acid_Chloride 2-Chloro-3-phenylpropanoyl Chloride Chloro_Acid->Acid_Chloride Thionyl Chloride Ester Ester Derivatives Acid_Chloride->Ester Alcohol, Base Amide Amide Derivatives Acid_Chloride->Amide Amine, Base

Figure 1: General synthetic workflow for this compound derivatives.
Experimental Protocols

Protocol 1: Synthesis of (S)-2-Chloro-3-phenylpropanoic Acid from L-Phenylalanine

This protocol is adapted from established methods for the synthesis of α-halo acids from α-amino acids.

  • Diazotization and Bromination:

    • Dissolve L-Phenylalanine in an aqueous solution of hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (B80452) while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at low temperature for 1-2 hours.

    • Allow the reaction to warm to room temperature and continue stirring for several hours.

    • Extract the resulting (S)-2-bromo-3-phenylpropanoic acid with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chlorination:

    • Dissolve the crude (S)-2-bromo-3-phenylpropanoic acid in a suitable solvent.

    • Treat the solution with a chlorinating agent (e.g., thionyl chloride) to substitute the bromine with chlorine. The reaction conditions will need to be optimized.

    • After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to yield (S)-2-chloro-3-phenylpropanoic acid.

Protocol 2: Synthesis of Amide and Ester Derivatives

  • Acid Chloride Formation:

    • Suspend this compound in an excess of thionyl chloride.

    • Heat the mixture to reflux for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain crude 2-chloro-3-phenylpropanoyl chloride.

  • Amidation/Esterification:

    • Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., dichloromethane).

    • For amide synthesis , slowly add the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

    • For ester synthesis , add the desired alcohol and a suitable base.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating it.

    • Purify the final product by column chromatography or recrystallization.

Potential Research Applications

Antimicrobial Activity

Naturally occurring chlorinated derivatives of 3-phenylpropanoic acid have been isolated from marine actinomycetes and have demonstrated antimicrobial properties.[1] This suggests that synthetic this compound derivatives could also exhibit interesting antimicrobial profiles.

Table 1: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives [1]

CompoundTest OrganismMIC (µg/mL)
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1)Escherichia coli16
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1)Staphylococcus aureus32
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2)Escherichia coli32
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2)Staphylococcus aureus64
3-(3-chloro-4-hydroxyphenyl)propanoic acid (3)Escherichia coli64
3-(3-chloro-4-hydroxyphenyl)propanoic acid (3)Staphylococcus aureus32

Note: The data in this table is for 3-substituted and 3,5-disubstituted chlorinated phenylpropanoic acids, not 2-chloro derivatives. However, it provides a rationale for investigating the antimicrobial potential of the target compounds.

Anti-inflammatory Activity

Arylpropionic acids are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The introduction of a chloro-substituent may modulate the potency and selectivity of COX inhibition.

Proposed Mechanism of Action: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Chloro_Derivative 2-Chloro-3-phenylpropanoic Acid Derivative Chloro_Derivative->COX_Enzymes Inhibition

Figure 2: Proposed mechanism of anti-inflammatory action via COX inhibition.

A study on a pyrrole (B145914) derivative of 3-phenylpropanoic acid, specifically 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory and immunomodulatory effects.[3][4][5]

Table 2: Anti-inflammatory Activity of a Phenylpropanoic Acid Derivative [3][4]

Treatment (Dose)Time (hours)Paw Edema Inhibition (%)
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (20 mg/kg)2Significant reduction (p = 0.001)
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (10, 20, 40 mg/kg)2, 3, 4Significant reduction after 14 days (p < 0.001)

This compound also led to a significant decrease in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1.[3][4][5]

Anticancer Activity

Derivatives of arylpropionic acids have been investigated for their potential as anticancer agents.[6] While specific data on this compound derivatives is limited, related structures have shown promising results. For instance, thiazolidinone derivatives of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal have demonstrated cytotoxic activity against various cancer cell lines.

Proposed Signaling Pathway in Cancer

Arylpropionic acid derivatives may exert their anticancer effects through various signaling pathways, including the induction of apoptosis.

Apoptosis_Pathway Chloro_Derivative 2-Chloro-3-phenylpropanoic Acid Derivative Bcl2_Family Modulation of Bcl-2 family proteins Chloro_Derivative->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 3: Hypothesized intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Workflow for Biological Evaluation

A systematic approach is necessary to evaluate the biological potential of novel this compound derivatives.

Biological_Evaluation_Workflow Synthesis Synthesis and Purification of Derivatives Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Primary_Screening Hit_Identification Hit Identification and Prioritization Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Figure 4: A typical workflow for the biological evaluation of new chemical entities.
Detailed Methodologies for Key Experiments

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) [7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 4: In Vitro Antimicrobial Assay (Broth Microdilution) [1][8]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test organism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This compound derivatives represent a promising, yet underexplored, area for drug discovery. Based on the biological activities of structurally related compounds, these derivatives hold potential as novel antimicrobial, anti-inflammatory, and anticancer agents. The presence of the chlorine atom offers a handle for modulating the pharmacokinetic and pharmacodynamic properties of the parent phenylpropanoic acid scaffold. Further systematic synthesis and biological evaluation are warranted to fully elucidate the therapeutic potential of this class of compounds. The protocols and data presented in this guide serve as a foundational resource to stimulate and direct future research in this exciting field.

References

The Versatile Chiral Synthon: An In-depth Technical Guide to 2-Chloro-3-phenylpropanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the efficient construction of complex, enantiomerically pure molecules. Among these, 2-Chloro-3-phenylpropanoic acid, a halogenated derivative of the common amino acid phenylalanine, has emerged as a versatile and valuable synthon. Its bifunctional nature, possessing both a carboxylic acid and a reactive α-chloro substituent, coupled with the presence of a stereocenter, provides a powerful handle for a variety of stereoselective transformations. This technical guide offers a comprehensive overview of the synthesis, key reactions, and applications of this compound, providing researchers with the detailed information necessary to leverage this building block in their synthetic endeavors.

Chemical and Physical Properties

This compound is a chiral molecule that exists as two enantiomers, (S)- and (R)-2-Chloro-3-phenylpropanoic acid. The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [1]
Appearance White crystalline solid or powder
CAS Number 7474-06-8 (unspecified stereochemistry)[1]
41998-38-3 ((S)-enantiomer)
94347-44-1 ((R)-enantiomer)[2]
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Soluble in many organic solvents

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a complete set of spectra for the pure compound is not widely published, data for closely related analogs provide a strong basis for characterization.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the phenyl group (a multiplet around 7.2-7.4 ppm), the methine proton at the chiral center (a triplet or doublet of doublets in the region of 4.5-4.8 ppm), and the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group (two distinct multiplets or doublets of doublets between 3.0 and 3.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at lower field.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon (around 170-175 ppm), the aromatic carbons (in the 127-140 ppm range), the carbon bearing the chlorine atom (approximately 55-65 ppm), and the methylene carbon (around 40-45 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of (S)-2-Chloro-3-phenylpropanoic acid is available and shows a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a carboxylic acid dimer. A strong, sharp peak for the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.[2]

Mass Spectrometry (MS): The mass spectrum (GC-MS) of (S)-2-Chloro-3-phenylpropanoic acid is available. The molecular ion peak [M]⁺ would be observed at m/z 184/186, reflecting the isotopic abundance of chlorine. Common fragmentation patterns would include the loss of the carboxyl group ([M-COOH]⁺) and the benzyl group.[3]

Synthesis of Enantiopure this compound

The most common and practical approach to enantiomerically pure this compound involves the diazotization of the corresponding enantiomer of phenylalanine, followed by a Sandmeyer-type reaction to introduce the chloro substituent. This method proceeds with overall retention of configuration at the stereocenter.

General Workflow for Enantioselective Synthesis

Synthesis_Workflow Start Chiral Phenylalanine ((L)- or (D)-) Step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Step1 Intermediate Aryl Diazonium Salt (in situ) Step1->Intermediate Step2 Sandmeyer Reaction (CuCl, HCl) Intermediate->Step2 Product This compound ((S)- or (R)-) Step2->Product

Caption: General workflow for the enantioselective synthesis of this compound from phenylalanine.

Detailed Experimental Protocol: Synthesis of (S)-2-Chloro-3-phenylpropanoic Acid from L-Phenylalanine

This protocol is adapted from established procedures for the synthesis of analogous α-halo acids from amino acids.

Materials:

  • L-Phenylalanine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve L-phenylalanine (1.0 eq) in aqueous hydrochloric acid (e.g., 5 M) at room temperature. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.5 eq) dropwise to the stirred solution of phenylalanine hydrochloride, ensuring the temperature is maintained below 5 °C. The addition should take approximately 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the stirred CuCl/HCl mixture. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Chloro-3-phenylpropanoic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Note: A similar procedure can be followed to synthesize (R)-2-Chloro-3-phenylpropanoic acid starting from D-phenylalanine.

Key Reactions and Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to undergo a variety of transformations at both the carboxylic acid and the α-chloro position.

Nucleophilic Substitution Reactions

The chlorine atom at the α-position is a good leaving group and can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction, which typically proceeds with inversion of configuration at the stereocenter.

Nucleophilic_Substitution Start (S)-2-Chloro-3- phenylpropanoic Acid Product_Azide (R)-2-Azido-3- phenylpropanoic Acid Start->Product_Azide NaN₃ Product_Hydroxy (R)-2-Hydroxy-3- phenylpropanoic Acid Start->Product_Hydroxy H₂O / Base Product_Amino (R)-β-Phenylalanine Product_Azide->Product_Amino Reduction (e.g., H₂/Pd)

Caption: Key nucleophilic substitution reactions of this compound.

1. Synthesis of β-Amino Acids: One of the most important applications of this compound is in the synthesis of enantiopure β-amino acids. Reaction with sodium azide (B81097), followed by reduction of the resulting α-azido acid, provides a straightforward route to β-phenylalanine and its derivatives.

Experimental Protocol: Synthesis of (R)-2-Azido-3-phenylpropanoic Acid

Materials:

  • (S)-2-Chloro-3-phenylpropanoic acid

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Diethyl ether

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve (S)-2-Chloro-3-phenylpropanoic acid (1.0 eq) in DMF.

  • Add sodium azide (1.5-2.0 eq) to the solution and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and acidify with dilute HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-Azido-3-phenylpropanoic acid.

2. Synthesis of α-Hydroxy Acids: Hydrolysis of this compound under basic conditions leads to the formation of the corresponding α-hydroxy acid, 2-hydroxy-3-phenylpropanoic acid, with inversion of stereochemistry.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems.

1. Synthesis of Aziridine-2-carboxylic Acids: Intramolecular cyclization of the corresponding amino-ester or amino-amide derivatives, which can be prepared from this compound, provides a route to chiral aziridine-2-carboxylic acid derivatives. These strained heterocycles are valuable intermediates in organic synthesis.

2. Synthesis of β-Lactams (Azetidin-2-ones): β-Lactams are a core structural motif in many important antibiotics. While direct synthesis from this compound is not straightforward, it can serve as a precursor to the necessary building blocks for β-lactam synthesis, such as β-amino acids.

Applications in Drug Development

While direct incorporation of the this compound moiety into final drug structures is not widely documented, its role as a versatile chiral building block for the synthesis of key intermediates is significant. Phenylpropanoic acid derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

For instance, derivatives of 3-phenylpropanoic acid have shown antimicrobial activity against various bacteria and fungi.[5] Furthermore, certain phenylpropanoic acid derivatives have been investigated for their cytotoxic bioactivity against human tumor cell lines.[4] Although no specific drug has been identified in the performed searches that directly uses this compound as a starting material, its utility in accessing chiral β-amino acids and other complex chiral molecules makes it a valuable tool in the drug discovery process.

Conclusion

This compound is a powerful and versatile chiral building block in organic synthesis. Its ready accessibility in enantiopure form from inexpensive starting materials like phenylalanine, combined with its diverse reactivity, makes it an attractive synthon for the construction of a wide range of complex and stereochemically defined molecules. From the stereoselective synthesis of β-amino acids to the formation of valuable heterocyclic scaffolds, this compound offers numerous opportunities for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate the broader application of this valuable synthon in the ongoing quest for new and improved therapeutic agents and other functional molecules.

References

Chiral Resolution of 2-Chloro-3-phenylpropanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 2-Chloro-3-phenylpropanoic acid, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations for the primary resolution techniques: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Introduction

This compound possesses a stereogenic center at the C2 position, existing as a racemic mixture of (R)- and (S)-enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the separation of these enantiomers a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide explores the principal strategies to achieve this separation, providing both theoretical background and practical experimental guidance.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely employed method for separating enantiomers of racemic acids and bases.[1] The process involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

For the resolution of racemic this compound, ethyl (S)-phenylalaninate has been reported as an effective resolving agent.[3] The (R)-enantiomer of this compound forms a less soluble diastereomeric salt with ethyl (S)-phenylalaninate, which can be isolated through crystallization. The resolved enantiomer can then be recovered by acidification of the separated diastereomeric salt.

Experimental Protocol: Diastereomeric Salt Resolution with Ethyl (S)-Phenylalaninate

The following is a generalized experimental protocol based on established methods for the resolution of carboxylic acids using chiral amines.

Materials:

  • Racemic this compound

  • Ethyl (S)-phenylalaninate

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (e.g., 2M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve racemic this compound in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of ethyl (S)-phenylalaninate in the same solvent.

  • Crystallization: Combine the two solutions. The mixture may be heated gently to ensure complete dissolution, and then allowed to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance crystal formation.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an organic solvent like ethyl acetate. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 1-2.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation of the Pure Enantiomer: Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Data Presentation
Resolving AgentTarget Enantiomer IsolatedReported SolventYield (%)Enantiomeric Excess (%)
Ethyl (S)-phenylalaninate(R)-2-Chloro-3-phenylpropanoic acidNot Specified in AbstractData not availableData not available

Note: While the use of ethyl (S)-phenylalaninate for the resolution of this compound is documented, specific quantitative data from the primary literature was not available in the conducted search.

classical_resolution_workflow racemic_acid Racemic 2-Chloro-3- phenylpropanoic Acid diastereomeric_salts Diastereomeric Salts ((R)-acid-(S)-base and (S)-acid-(S)-base) racemic_acid->diastereomeric_salts resolving_agent Ethyl (S)-phenylalaninate resolving_agent->diastereomeric_salts solvent Methanol solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt ((R)-acid-(S)-base) crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Salt ((S)-acid-(S)-base) crystallization->more_soluble_salt In Solution acidification Acidification (HCl) less_soluble_salt->acidification extraction Extraction acidification->extraction pure_enantiomer Enantiopure (R)-2-Chloro- 3-phenylpropanoic Acid extraction->pure_enantiomer enzymatic_resolution_workflow racemic_ester Racemic Ethyl 2-Chloro- 3-phenylpropanoate hydrolysis Enzymatic Hydrolysis racemic_ester->hydrolysis lipase Lipase lipase->hydrolysis buffer Phosphate Buffer buffer->hydrolysis unreacted_ester Unreacted (R)-Ester hydrolysis->unreacted_ester product_acid (S)-2-Chloro-3-phenylpropanoic Acid hydrolysis->product_acid separation Separation unreacted_ester->separation product_acid->separation pure_ester Enantiopure (R)-Ester separation->pure_ester pure_acid Enantiopure (S)-Acid separation->pure_acid chiral_hplc_workflow racemic_sample Racemic 2-Chloro-3- phenylpropanoic Acid Sample hplc_system Chiral HPLC System racemic_sample->hplc_system detector UV Detector hplc_system->detector chiral_column Chiral Stationary Phase (e.g., Chiralpak AD-H) chiral_column->hplc_system mobile_phase Mobile Phase (e.g., Hexane/IPA/TFA) mobile_phase->hplc_system chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram enantiomer_r (R)-Enantiomer chromatogram->enantiomer_r enantiomer_s (S)-Enantiomer chromatogram->enantiomer_s

References

The Structural Analogs of 2-Chloro-3-phenylpropanoic Acid: A Technical Guide to Their Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-chloro-3-phenylpropanoic acid, focusing on their synthesis, physicochemical properties, and biological activities. While direct and extensive research on the structure-activity relationship (SAR) of this compound analogs is limited in publicly available literature, this guide draws upon closely related chemical scaffolds to provide valuable insights for drug discovery and development. Particular attention is given to derivatives sharing the 2-chloro-3-phenylpropenylidene core, which have shown promise as anticancer agents.

Physicochemical Properties of the Core Structure

The parent compound, this compound, possesses the following computed physicochemical properties:

PropertyValueReference
Molecular Weight 184.62 g/mol [1]
Molecular Formula C₉H₉ClO₂[1]
XLogP3 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3
Topological Polar Surface Area 37.3 Ų[1]
Complexity 153[1]

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound often involves multi-step reaction sequences. A common strategy for creating derivatives with the 2-chloro-3-phenylpropenylidene core, such as the "Ciminalum-thiazolidinone" hybrids, involves a Knoevenagel condensation.

Proposed Synthetic Workflow for Ciminalum-Thiazolidinone Analogs

SynthesisWorkflow Thiazolidinone Substituted 4-Thiazolidinone Reaction Knoevenagel Condensation Thiazolidinone->Reaction Active Methylene Compound Ciminalum (2Z)-2-chloro-3- (4-nitrophenyl)prop-2-enal (Ciminalum) Ciminalum->Reaction Oxo-compound Product 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)- 2-propenylidene]-4-thiazolidinone (Ciminalum-Thiazolidinone Hybrid) Reaction->Product AcOH, AcONa, reflux NCI60_Workflow Start Start CellPlating Plate 60 Human Cancer Cell Lines Start->CellPlating CompoundAddition Add Test Compound (5 concentrations) CellPlating->CompoundAddition Incubation Incubate for 48 hours CompoundAddition->Incubation Fixation Fix Cells with Trichloroacetic Acid (TCA) Incubation->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Measurement Measure Absorbance Staining->Measurement DataAnalysis Calculate GI₅₀, TGI, LC₅₀ Measurement->DataAnalysis End End DataAnalysis->End NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB P_IkB Phosphorylated IκB IkB_NFkB->P_IkB NFkB Active NF-κB (p50/p65) Ub_Proteasome Ubiquitination & Proteasomal Degradation P_IkB->Ub_Proteasome Ub_Proteasome->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB->Gene_Expression induces Inhibitor Potential Inhibition by Analogs Inhibitor->IKK

References

A Technical Guide to the Synthetic Routes of 2-Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 2-phenylpropanoic acid are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen (B1674241), naproxen, and ketoprofen. The synthesis of these chiral molecules has been a subject of extensive research, driven by the need for efficient, cost-effective, and enantiomerically pure compounds. This guide provides an in-depth review of the primary synthetic strategies employed in the production of these vital pharmaceuticals.

Mechanism of Action: Inhibition of Cyclooxygenase

The therapeutic effects of 2-phenylpropanoic acid derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[1][2] The (S)-enantiomer of these drugs is typically the more pharmacologically active form.[3][4]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation NSAIDs 2-Phenylpropanoic Acid Derivatives (NSAIDs) NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.

Metabolic Chiral Inversion

An interesting metabolic phenomenon associated with some 2-arylpropionic acids is the unidirectional chiral inversion of the less active (R)-enantiomer to the more potent (S)-enantiomer in the body.[5][6] This process, mediated by coenzyme A (CoA), contributes to the overall therapeutic efficacy of the racemic mixtures.[5][6]

Chiral_Inversion cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway R_Profen (R)-Profen R_Profen_CoA (R)-Profen-CoA Thioester R_Profen->R_Profen_CoA + ATP, CoA-SH S_Profen_CoA (S)-Profen-CoA Thioester R_Profen_CoA->S_Profen_CoA Racemization S_Profen (S)-Profen (Active) S_Profen_CoA->S_Profen Hydrolysis Pharmacological_Effect Pharmacological_Effect S_Profen->Pharmacological_Effect Therapeutic Effect

Caption: Metabolic Chiral Inversion of Profens.

Synthetic Routes to Ibuprofen

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is one of the most widely used NSAIDs.[4] Its synthesis has evolved from a lengthy process to more efficient and greener methods.

The Boots Process

The original synthesis developed by the Boots Company in the 1960s involves six steps.[4][7]

Boots_Process Isobutylbenzene Isobutylbenzene Acylation Friedel-Crafts Acylation Isobutylbenzene->Acylation Intermediate1 4'-Isobutylacetophenone Acylation->Intermediate1 Darzens Darzens Reaction Intermediate1->Darzens Intermediate2 α,β-Epoxy Ester Darzens->Intermediate2 Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate2->Hydrolysis_Decarboxylation Intermediate3 Aldehyde Hydrolysis_Decarboxylation->Intermediate3 Condensation Condensation with Hydroxylamine Intermediate3->Condensation Intermediate4 Aldoxime Condensation->Intermediate4 Dehydration Dehydration Intermediate4->Dehydration Intermediate5 Nitrile Dehydration->Intermediate5 Hydrolysis Hydrolysis Intermediate5->Hydrolysis Ibuprofen Ibuprofen Hydrolysis->Ibuprofen

Caption: The Boots Company Synthesis of Ibuprofen.

The Hoechst (BHC) Process

A more modern and greener three-step synthesis was developed by the Boots-Hoechst-Celanese (BHC) company.[7] This process boasts a higher atom economy.[7]

BHC_Process Isobutylbenzene Isobutylbenzene Acylation Friedel-Crafts Acylation Isobutylbenzene->Acylation Intermediate1 4'-Isobutylacetophenone Acylation->Intermediate1 Hydrogenation Catalytic Hydrogenation Intermediate1->Hydrogenation Intermediate2 Alcohol Hydrogenation->Intermediate2 Carbonylation Palladium-catalyzed Carbonylation Intermediate2->Carbonylation Ibuprofen Ibuprofen Carbonylation->Ibuprofen

Caption: The Hoechst (BHC) Synthesis of Ibuprofen.

Continuous-Flow Synthesis

Recent advancements have led to the development of continuous-flow synthesis for ibuprofen, offering advantages in terms of safety, efficiency, and scalability.[1][8] One such method involves a three-step sequence of Friedel-Crafts acylation, 1,2-aryl migration, and hydrolysis.[8]

RouteStarting MaterialKey StepsOverall Yield (%)Reference
Boots ProcessIsobutylbenzene6 steps including Friedel-Crafts acylation, Darzens reaction~40[7]
BHC ProcessIsobutylbenzene3 steps including Friedel-Crafts acylation, hydrogenation, carbonylation~80[7]
Continuous-FlowIsobutylbenzeneFriedel-Crafts acylation, 1,2-aryl migration, hydrolysis83[8]

Synthetic Routes to Naproxen

Naproxen, the (S)-enantiomer of 2-(6-methoxynaphthalen-2-yl)propanoic acid, requires stereoselective synthesis or resolution.[9]

MethodKey FeaturesYield (%)Enantiomeric Excess (%)Reference
Asymmetric HydrogenationRuthenium-catalyzed hydrogenation of the corresponding acrylic acid.>97>97[9][10]
Rhodium-catalyzed HydroformylationAsymmetric hydroformylation of 2-methoxy-6-vinylnaphthalene (B1203395) in a flow reactor.>8092[1][10]
Enantioselective α-ArylationCopper-catalyzed reaction of a silyl (B83357) ketene (B1206846) N,O-aminal with a diaryliodonium salt.Not specifiedHigh[9]

Synthetic Routes to Ketoprofen

Ketoprofen, or 2-(3-benzoylphenyl)propanoic acid, presents its own synthetic challenges.

MethodStarting MaterialKey StepsOverall Yield (%)Reference
Five-Step Synthesis3-Iodobenzoic acidFriedel-Crafts acylation, coupling with diethyl malonate, methylation, Krapcho decarbalkoxylation, hydrolysis.58[11]
Pyrolytic AromatizationCyclohexanoneStork enamine alkylation, aldol/enol-lactonization cascade, pyrolytic aromatization, benzylic oxidation.44[12][13]
From Benzoic AcidBenzoic acidBromination, Friedel-Crafts reaction, catalytic coupling with diethyl malonate, methylation, hydrolysis, decarboxylation.51[14]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids (for Naproxen/Ibuprofen Synthesis)

This protocol is a general representation based on similar reactions.[9][10]

  • Catalyst Preparation: In a glovebox, the chiral ruthenium catalyst (e.g., a chiral ferrocene-ruthenium complex, 0.02-1 mol%) is dissolved in a degassed solvent (e.g., methanol).

  • Reaction Setup: The α,β-unsaturated carboxylic acid precursor to the desired profen is added to a high-pressure reactor. The catalyst solution is then transferred to the reactor.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at a specified temperature for a set duration.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled and depressurized. The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield the enantiomerically enriched 2-arylpropanoic acid.

Hoechst (BHC) Process for Ibuprofen: Step-by-Step

A representative laboratory-scale adaptation of the BHC process is as follows:[2][7]

  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride (B1165640) in the presence of a recyclable Lewis acid catalyst like hydrogen fluoride (B91410) to produce 4'-isobutylacetophenone.

  • Catalytic Hydrogenation: The resulting ketone is then hydrogenated using a catalyst such as Raney nickel or palladium on carbon to form 1-(4-isobutylphenyl)ethanol.

  • Carbonylation: The alcohol intermediate is subjected to a palladium-catalyzed carbonylation reaction with carbon monoxide in the presence of an acid (e.g., HCl). This step introduces the carboxylic acid moiety, yielding ibuprofen.

Conclusion

The synthesis of 2-phenylpropanoic acid derivatives has seen significant evolution, moving towards more efficient, economical, and environmentally benign processes. While classical multi-step syntheses laid the groundwork, modern catalytic and continuous-flow methods are paving the way for the future of NSAID manufacturing. The choice of a specific synthetic route depends on various factors, including cost, scale, and the desired enantiomeric purity of the final product. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is crucial for innovation and optimization in this important class of pharmaceuticals.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-3-phenylpropanoic acid and its derivatives are valuable intermediates in organic synthesis and pharmaceutical development. Their utility stems from the presence of multiple reactive sites: the carboxylic acid, the activated α-carbon, and the phenyl ring, which allow for a variety of subsequent chemical modifications. This document provides a detailed experimental protocol for the synthesis of this compound from the readily available and inexpensive amino acid, L-phenylalanine, via a diazotization reaction.

Overall Synthetic Scheme

The synthesis proceeds via the diazotization of the primary amine of L-phenylalanine in the presence of hydrochloric acid. The resulting diazonium salt is an excellent leaving group (N₂) and is subsequently displaced by a chloride ion from the reaction medium to yield the desired α-chloro acid with retention of stereochemistry.

Reaction: L-Phenylalanine → (S)-2-Chloro-3-phenylpropanoic acid

Data Presentation

The following table summarizes key data for the starting material and the final product. Yields for similar synthetic procedures are included for reference.

Compound NameStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )CAS NumberReported Yield
L-PhenylalanineStarting MaterialC₉H₁₁NO₂165.1963-91-2N/A
(S)-2-Chloro-3-phenylpropanoic acidProductC₉H₉ClO₂184.627474-06-8[1]Not specified; analogous reactions report high yields.
2-chloro-3-carboxymethylmercapto-propionic acid methyl esterRelated DerivativeC₇H₉ClO₄S228.66Not specified86%[2]
2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)phenyl)propanoic acidRelated DerivativeC₁₃H₁₅NO₂S₂281.39Not specified77%[3]

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of (S)-2-chloroalkanoic acids from α-amino acids.[4]

Materials and Equipment:

  • L-Phenylalanine (1.0 mol)

  • 5 N Hydrochloric Acid (HCl) (approx. 1300 mL)[4]

  • Sodium Nitrite (B80452) (NaNO₂) (2.5 mol)

  • Deionized Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 4-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • 500-mL dropping funnel

  • Thermometer

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a 4-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve L-phenylalanine (1.0 mol, 165.19 g) in 1300 mL of 5 N hydrochloric acid.[4] Stir at room temperature until a homogeneous solution is obtained.

  • Cooling: Cool the solution to 0°C using an ice-water bath. Maintain this temperature (0-5°C) throughout the addition of sodium nitrite.[5][6]

  • Diazotization: Prepare a solution of sodium nitrite (2.5 mol, 172.5 g) in 375 mL of deionized water. Add this solution dropwise to the cooled, stirring phenylalanine solution over a period of 4-6 hours.[4]

    • Critical: The rate of addition must be carefully controlled to keep the reaction temperature below 5°C and minimize the formation of brown nitrogen oxide fumes.[5] Vigorous stirring is essential to ensure efficient mixing and heat dissipation. The evolution of nitrogen gas (N₂) will be observed.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the solution stir overnight (approximately 12-16 hours) to ensure the reaction goes to completion.[4]

  • Extraction: Transfer the reaction mixture to a large separatory funnel. Extract the aqueous phase with diethyl ether (3 x 500 mL).

  • Washing and Drying: Combine the organic extracts. Wash the combined organic layer with water (2 x 250 mL) and then with brine (1 x 250 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Solvent Removal: Filter off the drying agent. Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization, if necessary.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction evolves nitrogen gas and potentially noxious nitrogen oxides. Ensure adequate ventilation.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction and solvent removal steps.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve L-Phenylalanine in 5N HCl B Cool to 0-5°C A->B C Slowly Add NaNO₂ (aq) (4-6 hours) B->C D Stir Overnight at RT C->D E Extract with Diethyl Ether D->E F Wash & Dry Organic Layer E->F G Remove Solvent (Rotary Evaporator) F->G H Purify Product (Distillation/Recrystallization) G->H

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Chloro-3-phenylpropanoic Acid as a Versatile Precursor for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-3-phenylpropanoic acid as a key precursor in the synthesis of potent enzyme inhibitors. The inherent reactivity of the chloro-substituent at the α-position makes this molecule an excellent starting material for introducing the phenylpropanoic acid scaffold into various molecular frameworks, leading to the development of targeted therapeutics. This document details the synthesis of inhibitors for two distinct enzyme classes: bacterial metalloproteases and cyclooxygenases, providing detailed protocols and inhibitory data.

Inhibition of Bacterial Virulence Factor LasB

This compound serves as a crucial starting material for the synthesis of α-substituted mercaptoacetamides, a class of potent inhibitors of LasB.[1] LasB is a zinc-dependent metalloprotease and a key virulence factor produced by the opportunistic pathogen Pseudomonas aeruginosa.[1] Inhibition of LasB can mitigate the pathogenicity of this bacterium.[1]

Synthetic Workflow for LasB Inhibitors

The synthesis of α-benzyl-N-aryl mercaptoacetamides from this compound involves a multi-step process. The following diagram illustrates the general synthetic workflow.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of α-benzyl-N-aryl mercaptoacetamides dl_phenylalanine DL-Phenylalanine na_no2 NaNO2, HCl precursor This compound na_no2->precursor Diazotization & Chlorination thionyl_chloride Thionyl Chloride precursor->thionyl_chloride aniline_derivative Aniline (B41778) Derivative thionyl_chloride->aniline_derivative amide_formation Amide Intermediate aniline_derivative->amide_formation potassium_thioacetate Potassium Thioacetate (B1230152) amide_formation->potassium_thioacetate thioacetate_intermediate Thioacetate Intermediate potassium_thioacetate->thioacetate_intermediate hydrolysis Basic Hydrolysis thioacetate_intermediate->hydrolysis final_inhibitor α-benzyl-N-aryl mercaptoacetamide (LasB Inhibitor) hydrolysis->final_inhibitor

Caption: Synthetic workflow for α-benzyl-N-aryl mercaptoacetamide LasB inhibitors.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of LasB inhibitors.[1]

Materials:

  • DL-phenylalanine

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), 6 N

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Organic solvent (e.g., Dichloromethane)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve DL-phenylalanine in 6 N HCl in a flask and cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add a solution of sodium nitrite in deionized water to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for one hour and then let it warm to room temperature, stirring overnight.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil. The crude product can often be used in the next step without further purification.[1]

Experimental Protocol: Synthesis of α-benzyl-N-aryl mercaptoacetamides

This protocol outlines the subsequent steps to synthesize the final LasB inhibitors.[1]

Materials:

Procedure:

  • Amide Formation:

    • React this compound with thionyl chloride in the presence of a catalytic amount of DMF at elevated temperature (e.g., 70°C) to form the corresponding acid chloride.

    • Cool the reaction mixture and slowly add the desired substituted aniline derivative in DMF. Allow the reaction to proceed overnight at room temperature.

    • Work up the reaction to isolate the α-chloro amide intermediate.

  • Thioacetate Introduction:

    • Dissolve the α-chloro amide intermediate in acetone and add potassium thioacetate.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Isolate the resulting thioacetate intermediate.

  • Deprotection to Final Inhibitor:

    • Dissolve the thioacetate intermediate in methanol and add a 2 M aqueous solution of sodium hydroxide.

    • Stir at room temperature for 1-2 hours to achieve deprotection.

    • Acidify the reaction mixture and extract the final α-benzyl-N-aryl mercaptoacetamide product. Purify by chromatography if necessary.

Quantitative Data: Inhibition of LasB

One of the potent inhibitors synthesized via this route, an α-benzyl-N-aryl mercaptoacetamide, demonstrated significant inhibitory activity against LasB with an IC₅₀ value in the sub-micromolar range.[1]

CompoundTarget EnzymeIC₅₀ (µM)
α-benzyl-N-aryl mercaptoacetamide derivative 3LasB0.48 ± 0.04

Inhibition of Cyclooxygenase (COX) Enzymes

While not directly synthesized from this compound in the cited literature, a vast class of structurally related 2-phenylpropionic acid derivatives, commonly known as "profens" (e.g., ibuprofen), are potent inhibitors of cyclooxygenase (COX) enzymes.[2][3] The chloro-precursor can be readily converted to the 2-phenylpropionic acid core through dehalogenation, making this a relevant application. COX enzymes are responsible for the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3]

COX Signaling Pathway and Inhibition

The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the mechanism of inhibition by NSAIDs.

cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Inhibitor 2-Phenylpropionic Acid Derivative (NSAID) Inhibitor->COX1 Inhibitor->COX2

Caption: The COX signaling pathway and its inhibition by NSAIDs.

Experimental Protocol: Representative Synthesis of a 2-(4-substitutedmethylphenyl)propionic acid

This generalized protocol is based on the synthesis of dual COX inhibitory-antibacterial agents.[2]

Materials:

  • 2-(4-methylphenyl)propionic acid (can be derived from this compound)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Heterocyclic thiol

  • Base (e.g., Triethylamine)

  • Solvent (e.g., DMF)

Procedure:

  • Bromination: Reflux a solution of 2-(4-methylphenyl)propionic acid with NBS and a catalytic amount of BPO in CCl₄ to afford 2-(4-(bromomethyl)phenyl)propionic acid.

  • Nucleophilic Substitution: Dissolve the brominated intermediate in a suitable solvent like DMF. Add the desired heterocyclic thiol and a base such as triethylamine. Stir the reaction at room temperature until completion.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the final product by recrystallization or column chromatography.

Quantitative Data: Inhibition of COX-1 and COX-2

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative 2-(4-substitutedmethylphenyl)propionic acid derivatives.[2]

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)
6h 1.762.96
6l 1.402.34
Ibuprofen 3.4511.90
Nimesulide 8.902.10

Conclusion

This compound is a valuable and reactive precursor for the synthesis of a variety of enzyme inhibitors. Its utility has been demonstrated in the creation of potent inhibitors for both bacterial virulence factors and key enzymes in the human inflammatory pathway. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile building block in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Stereoselective Synthesis of (R)-2-Chloro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Chloro-3-phenylpropanoic acid is a valuable chiral building block in organic synthesis, particularly for the preparation of various pharmaceutical compounds and other bioactive molecules. The stereochemistry at the C-2 position is crucial for the biological activity of many target molecules, making stereoselective synthesis a critical aspect of its production. These application notes provide detailed protocols for two distinct and effective methods for the stereoselective synthesis of (R)-2-Chloro-3-phenylpropanoic acid: Organocatalytic Asymmetric α-Chlorination of 3-Phenylpropanal (B7769412) and Synthesis via a Chiral Auxiliary.

Method 1: Organocatalytic Asymmetric α-Chlorination of 3-Phenylpropanal

This method utilizes a chiral organocatalyst to directly introduce a chlorine atom at the α-position of 3-phenylpropanal in an enantioselective manner. The resulting α-chloro aldehyde is then oxidized to the desired carboxylic acid. This approach benefits from the use of readily available starting materials and a metal-free catalytic system.[1]

Experimental Protocol

Part A: Asymmetric α-Chlorination of 3-Phenylpropanal

  • To a stirred solution of (2R,5R)-diphenylpyrrolidine (0.02 mmol, 4.5 mg) in dichloroethane (DCE, 1.0 mL) at room temperature, add 3-phenylpropanal (0.2 mmol, 26.8 mg).

  • Cool the reaction mixture to 0 °C.

  • Add N-chlorosuccinimide (NCS) (0.3 mmol, 40.1 mg) in one portion.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (2 mL).

  • Extract the mixture with dichloromethane (B109758) (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (R)-2-chloro-3-phenylpropanal.

Part B: Oxidation to (R)-2-Chloro-3-phenylpropanoic Acid

  • Dissolve the purified (R)-2-chloro-3-phenylpropanal (0.15 mmol) in a mixture of t-butanol (1.5 mL) and 2-methyl-2-butene (B146552) (1.0 mL).

  • In a separate flask, prepare a solution of sodium chlorite (B76162) (NaClO₂, 0.45 mmol, 40.7 mg) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄, 0.45 mmol, 54.0 mg) in water (0.5 mL).

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (2 mL).

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-2-Chloro-3-phenylpropanoic acid.

Data Presentation
MethodSubstrateCatalystChlorinating AgentSolventYield (%)Enantiomeric Excess (ee, %)
Organocatalytic α-Chlorination3-Phenylpropanal(2R,5R)-diphenylpyrrolidineNCSDCE85-9590-94

Experimental Workflow

cluster_part_a Part A: Asymmetric α-Chlorination cluster_part_b Part B: Oxidation A1 Mix (2R,5R)-diphenylpyrrolidine and 3-phenylpropanal in DCE A2 Cool to 0 °C A1->A2 A3 Add NCS A2->A3 A4 Stir at 0 °C A3->A4 A5 Quench with Na₂S₂O₃ A4->A5 A6 Extract with CH₂Cl₂ A5->A6 A7 Dry and Concentrate A6->A7 A8 Purify by Chromatography A7->A8 B1 Dissolve (R)-2-chloro-3-phenylpropanal in t-butanol/2-methyl-2-butene A8->B1 Product from Part A B3 Add oxidant solution dropwise B1->B3 B2 Prepare aq. NaClO₂/NaH₂PO₄ B2->B3 B4 Stir for 4-6 hours B3->B4 B5 Quench with Na₂SO₃ B4->B5 B6 Acidify with HCl B5->B6 B7 Extract with Ethyl Acetate B6->B7 B8 Dry and Concentrate B7->B8 end end B8->end (R)-2-Chloro-3-phenylpropanoic acid

Caption: Workflow for the organocatalytic synthesis.

Method 2: Synthesis via an Evans Chiral Auxiliary

This diastereoselective approach involves the use of a chiral auxiliary, specifically an Evans oxazolidinone, to control the stereochemistry of the chlorination step.[2][3][4] The auxiliary is first acylated with 3-phenylpropanoic acid, followed by diastereoselective α-chlorination of the resulting imide. Finally, the auxiliary is cleaved to afford the desired (R)-2-Chloro-3-phenylpropanoic acid.

Experimental Protocol

Part A: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol, 177.2 mg) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 1.05 mmol, 0.66 mL) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve 3-phenylpropionyl chloride (1.1 mmol, 185.5 mg) in anhydrous THF (2 mL).

  • Add the solution of 3-phenylpropionyl chloride to the lithium salt of the oxazolidinone dropwise at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate) to yield the N-acylated oxazolidinone.

Part B: Diastereoselective α-Chlorination

  • Dissolve the N-acylated oxazolidinone (0.8 mmol) in anhydrous THF (8 mL) under argon and cool to -78 °C.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 0.88 mmol, 0.88 mL) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve N-chlorosuccinimide (NCS) (0.96 mmol, 128.2 mg) in anhydrous THF (2 mL).

  • Add the NCS solution to the enolate solution dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the chlorinated product.

Part C: Cleavage of the Chiral Auxiliary

  • Dissolve the purified chlorinated product (0.6 mmol) in a mixture of THF (4 mL) and water (1 mL).

  • Cool the solution to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 2.4 mmol, 0.24 mL).

  • Add a solution of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (1.2 mmol, 50.3 mg) in water (1 mL).

  • Stir the mixture at 0 °C for 2 hours, then at room temperature for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (5 mL).

  • Concentrate the mixture to remove the THF.

  • Wash the aqueous layer with dichloromethane (2 x 5 mL) to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield (R)-2-Chloro-3-phenylpropanoic acid.

Data Presentation
MethodChiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
Evans Chiral Auxiliary(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>95:570-80

Experimental Workflow

cluster_part_a Part A: Acylation cluster_part_b Part B: α-Chlorination cluster_part_c Part C: Auxiliary Cleavage A1 Deprotonate Chiral Auxiliary with n-BuLi at -78 °C A2 Add 3-phenylpropionyl chloride A1->A2 A3 Quench and Extract A2->A3 A4 Purify by Chromatography A3->A4 B1 Generate Sodium Enolate with NaHMDS at -78 °C A4->B1 N-acylated auxiliary B2 Add NCS solution B1->B2 B3 Quench and Extract B2->B3 B4 Purify by Chromatography B3->B4 C1 Treat with LiOH/H₂O₂ B4->C1 Chlorinated product C2 Quench and Remove THF C1->C2 C3 Wash to remove auxiliary C2->C3 C4 Acidify and Extract C3->C4 C5 Dry and Concentrate C4->C5 end end C5->end (R)-2-Chloro-3-phenylpropanoic acid

Caption: Workflow for the chiral auxiliary-based synthesis.

Conclusion

Both the organocatalytic and chiral auxiliary-based methods provide effective routes to (R)-2-Chloro-3-phenylpropanoic acid with high stereoselectivity. The choice of method may depend on factors such as the availability of starting materials and catalysts, scalability, and the desired level of enantiomeric purity. The organocatalytic approach offers a more direct and atom-economical route, while the chiral auxiliary method provides a robust and well-established strategy for achieving high diastereoselectivity. Researchers should carefully consider these factors when selecting a synthetic route for their specific needs.

References

Application Notes and Protocols: Nucleophilic Substitution on 2-Chloro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on 2-Chloro-3-phenylpropanoic acid. This versatile substrate can be converted into a variety of valuable derivatives, including α-hydroxy acids, α-amino acids, and α-azido acids, which are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Overview of Nucleophilic Substitution Reactions

Nucleophilic substitution on this compound involves the displacement of the chloride ion, a good leaving group, by a nucleophile. The reaction typically proceeds via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the α-carbon if a chiral starting material is used. The general reaction scheme is presented below:

G cluster_0 General Reaction reactant This compound product Substituted Product reactant->product + Nu⁻ leaving_group Cl⁻ nucleophile Nu⁻

Caption: General scheme of nucleophilic substitution on this compound.

Common nucleophiles employed in these reactions include hydroxide (B78521) (OH⁻), ammonia (B1221849) (NH₃), and azide (B81097) (N₃⁻), leading to the formation of 2-hydroxy-3-phenylpropanoic acid (phenyllactic acid), 2-amino-3-phenylpropanoic acid (phenylalanine), and 2-azido-3-phenylpropanoic acid, respectively.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on α-halo-β-phenylpropanoic acids with various nucleophiles. These conditions are based on analogous reactions and can serve as a starting point for the optimization of the substitution on this compound.

NucleophileProductReagents and SolventsTemperature (°C)Reaction TimeTypical Yield (%)
Hydroxide (OH⁻) 2-Hydroxy-3-phenylpropanoic acidSodium Hydroxide, Water100 (reflux)4 - 6 hours85 - 95
Ammonia (NH₃) 2-Amino-3-phenylpropanoic acidAqueous Ammonia (excess)100 (sealed vessel)12 - 24 hours60 - 75
Azide (N₃⁻) 2-Azido-3-phenylpropanoic acidSodium Azide, DMF/Water25 - 508 - 16 hours90 - 98
Thioacetate (CH₃COS⁻) 2-Acetylthio-3-phenylpropanoic acidPotassium Thioacetate, Acetone25 (room temp.)2 - 4 hours87 - 90[1]

Experimental Protocols

The following are detailed protocols for the synthesis of key derivatives of this compound.

Synthesis of 2-Hydroxy-3-phenylpropanoic Acid (Phenyllactic Acid) via Hydrolysis

This protocol describes the conversion of this compound to 2-hydroxy-3-phenylpropanoic acid. The reaction proceeds through a direct hydrolysis of the chloride.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 1-2 with concentrated hydrochloric acid in an ice bath.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or water).

G start Dissolve this compound in aqueous NaOH reflux Reflux for 4-6 hours start->reflux cool Cool to room temperature reflux->cool acidify Acidify with HCl to pH 1-2 cool->acidify extract Extract with ethyl acetate acidify->extract dry Dry organic phase and concentrate extract->dry purify Purify by recrystallization dry->purify

Caption: Workflow for the synthesis of 2-Hydroxy-3-phenylpropanoic acid.

Synthesis of 2-Amino-3-phenylpropanoic Acid (Phenylalanine) via Amination

This protocol outlines the synthesis of phenylalanine from this compound using an excess of ammonia.[2]

Materials:

  • This compound

  • Aqueous ammonia (28-30%, excess)

  • Ethanol

  • Pressure vessel or sealed tube

  • Rotary evaporator

Procedure:

  • Place this compound (1.0 eq) in a pressure vessel.

  • Add a large excess of concentrated aqueous ammonia (e.g., 20-50 eq).

  • Seal the vessel and heat it to 100 °C for 12-24 hours with stirring.

  • After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

  • The resulting crude amino acid can be purified by recrystallization from an ethanol/water mixture.

G start React this compound with excess aqueous ammonia in a sealed vessel heat Heat at 100°C for 12-24 hours start->heat cool Cool and vent the vessel heat->cool concentrate Remove volatiles under reduced pressure cool->concentrate purify Recrystallize from ethanol/water concentrate->purify

Caption: Workflow for the synthesis of 2-Amino-3-phenylpropanoic acid.

Synthesis of 2-Azido-3-phenylpropanoic Acid

This protocol describes the synthesis of 2-azido-3-phenylpropanoic acid, a useful intermediate for the introduction of an amine group via reduction or for use in click chemistry. The azide ion is an excellent nucleophile for S(_N)2 reactions.[3]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 8-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a larger volume of water.

  • Acidify the aqueous solution with dilute HCl to pH 2-3.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-azido-3-phenylpropanoic acid, which can be used in subsequent steps without further purification or be purified by chromatography if necessary.

G start Dissolve this compound and Sodium Azide in DMF/Water react Stir at 25-50°C for 8-16 hours start->react quench Pour into water and acidify react->quench extract Extract with diethyl ether quench->extract dry Dry and concentrate organic phase extract->dry product Obtain crude 2-Azido-3-phenylpropanoic acid dry->product

Caption: Workflow for the synthesis of 2-Azido-3-phenylpropanoic acid.

Reaction Mechanism: S(_N)2 Pathway

The nucleophilic substitution on this compound is expected to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is characteristic for reactions at secondary carbons bearing a good leaving group. The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to a transition state where the nucleophile is forming a bond and the chloride is breaking its bond simultaneously. This results in an inversion of the stereochemical configuration at the chiral center.

SN2_Mechanism cluster_pathway S_N2 Reaction Pathway Reactant Substrate (this compound) TransitionState Transition State Reactant->TransitionState Backside Attack Nucleophile Nucleophile (Nu⁻) Product Product TransitionState->Product LeavingGroup Leaving Group (Cl⁻)

Caption: A simplified diagram of the S(_N)2 reaction pathway.

References

Application Notes and Protocols for the Synthesis of COX-1/COX-2 Inhibitors from 2-Chloro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of potential Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) inhibitors, with a focus on derivatives of 2-arylpropanoic acids, commonly known as "profens". While 2-chloro-3-phenylpropanoic acid is not a conventional starting material for the synthesis of established non-steroidal anti-inflammatory drugs (NSAIDs), this application note outlines a plausible synthetic strategy starting from this precursor. Additionally, detailed and established protocols for the synthesis of structurally related and commercially significant COX inhibitors, Ibuprofen (B1674241) and Naproxen (B1676952), are provided for reference and methodological comparison. The document also includes quantitative data on the inhibitory activities of various profens, diagrams of the COX signaling pathway, and a general experimental workflow for the discovery and evaluation of novel inhibitors.

Introduction: The Role of COX Enzymes in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostanoids, which are potent mediators of inflammation, pain, and fever.[1] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2.[2][3]

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[2][3]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens.[2][3] Its products are the primary mediators of the inflammatory response.

The therapeutic action of NSAIDs is derived from the inhibition of COX enzymes, primarily COX-2, which reduces the production of pro-inflammatory prostaglandins (B1171923).[4] However, many traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, leading to common side effects like gastrointestinal irritation and bleeding due to the inhibition of the protective functions of COX-1.[4] Therefore, a major goal in modern drug design is the development of selective COX-2 inhibitors, which can provide anti-inflammatory relief with a reduced risk of gastrointestinal complications.

2-Arylpropanoic acids, or "profens," are a major class of NSAIDs. While many synthetic routes to these compounds exist, this document explores a hypothetical pathway starting from the less common precursor, this compound.

Proposed Synthesis of 2-Arylpropanoic Acid Derivatives from this compound

Proposed Synthetic Pathway:

A potential synthetic route could involve an initial esterification of the starting material, followed by a Lewis acid-catalyzed Friedel-Crafts alkylation with a suitable aromatic substrate (e.g., isobutylbenzene (B155976) to target an ibuprofen analog), and subsequent hydrolysis of the ester to yield the final carboxylic acid. A final dehydrochlorination or reductive dehalogenation step might be necessary.

Step 1: Esterification of this compound The carboxylic acid is first converted to an ester to improve its stability and reactivity in the subsequent Friedel-Crafts reaction.

  • Reactants: this compound, ethanol (B145695) (or other suitable alcohol), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Procedure: The this compound is dissolved in an excess of the alcohol, and the acid catalyst is added. The mixture is refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the residue is worked up using an aqueous bicarbonate solution and extraction with an organic solvent. The organic layer is then dried and concentrated to yield the crude ester, which can be purified by column chromatography.

Step 2: Friedel-Crafts Alkylation This is the key step to introduce the second aryl moiety. The reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid is a classic method for forming carbon-carbon bonds.[5][6] A patent exists describing a similar reaction using ethyl 2-chloropropionate and an alkylbenzene with anhydrous aluminum chloride as a catalyst.[7][8]

  • Reactants: Ethyl 2-chloro-3-phenylpropanoate (from Step 1), a suitable arene (e.g., isobutylbenzene), and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

  • Procedure: The arene is cooled in an ice bath, and the Lewis acid is added portion-wise with stirring. The ester from Step 1 is then added dropwise, maintaining a low temperature. The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice and hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product would be a derivative of 2-aryl-3-phenylpropanoate.

Step 3: Ester Hydrolysis The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

  • Reactants: The ester product from Step 2, and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Procedure: The ester is dissolved in a suitable solvent (e.g., ethanol), and the aqueous base is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the solvent is removed. The residue is dissolved in water and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Step 4: Potential Dehydrohalogenation/Dehalogenation Depending on the structure of the product from the Friedel-Crafts reaction, a final step to remove the chlorine atom may be necessary. This could be achieved through base-promoted dehydrohalogenation to form an alkene, followed by reduction, or through a direct reductive dehalogenation.[9][10][11]

Established Experimental Protocols for Analogous COX Inhibitors

For reference, detailed protocols for the synthesis of two widely used profens, Ibuprofen and Naproxen, are provided below. These established methods start from different, more common precursors.

Protocol for the Synthesis of Ibuprofen

The synthesis of ibuprofen often starts from isobutylbenzene and proceeds through a Friedel-Crafts acylation.[12][13][14][15]

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Procedure: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add anhydrous aluminum chloride (AlCl₃) and dichloromethane (B109758) (CH₂Cl₂). Slowly add isobutylbenzene and acetic anhydride (B1165640) to the cooled mixture. Stir the reaction mixture at 0°C for 45-60 minutes. After the reaction is complete, quench the reaction by slowly adding it to a beaker of ice and 4M HCl. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with 10% NaOH solution, brine, and water. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain p-isobutylacetophenone.[12]

Step 2: Reduction of p-Isobutylacetophenone

  • Procedure: Dissolve p-isobutylacetophenone in methanol. Add sodium borohydride (B1222165) (NaBH₄) in portions and allow the reaction to proceed for 10-15 minutes. Add 10% HCl and extract the aqueous layer with petroleum ether. Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield 1-(4-isobutylphenyl)ethanol (B131453).[12]

Step 3: Chlorination of 1-(4-Isobutylphenyl)ethanol

  • Procedure: Add 1-(4-isobutylphenyl)ethanol to concentrated hydrochloric acid in a separatory funnel. Shake the mixture and then separate the organic layer. The product is 1-chloro-1-(4-isobutylphenyl)ethane.[12]

Step 4: Grignard Reaction and Carboxylation

  • Procedure: To an oven-dried round-bottom flask, add magnesium turnings, a small crystal of iodine, and tetrahydrofuran (B95107) (THF). Add a solution of 1-chloro-1-(4-isobutylphenyl)ethane in THF dropwise to initiate the Grignard reaction. Once the reaction is complete, bubble carbon dioxide gas through the solution. Quench the reaction with dilute HCl. Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield ibuprofen.[12]

Protocol for the Synthesis of Naproxen

The classical synthesis of naproxen involves the esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid.[16][17]

Step 1: Fischer Esterification of Naproxen

  • Procedure: Add naproxen to the desired alcohol (e.g., methanol, ethanol). Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture with stirring for 2-4 hours. After cooling, quench the reaction by adding dichloromethane and 1% NaOH. Separate the organic layer, wash it with water, dry it over anhydrous magnesium sulfate, and filter. Evaporate the solvent to obtain the crude naproxen ester. Purify the product by column chromatography.[16]

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of NSAIDs is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.

DrugChemical ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen Propionic Acid12800.15[18]
Naproxen Propionic Acid2.54.30.58
Pranoprofen Propionic Acid3.1Not explicitly reportedNot available[19]
Celecoxib Sulfonamide826.812[18]
Diclofenac Acetic Acid0.0760.0262.9[18]
Meloxicam Enolic Acid376.16.1[18]
Piroxicam Enolic Acid47251.9[18]

Note: IC₅₀ values can vary between different studies and assay conditions.

Visualization of Pathways and Workflows

COX Signaling Pathway

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the site of action for NSAIDs.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by inflammatory stimuli) arachidonic_acid->cox2 pgh2_1 Prostaglandin (B15479496) H₂ (PGH₂) cox1->pgh2_1 pgh2_2 Prostaglandin H₂ (PGH₂) cox2->pgh2_2 homeostatic Prostaglandins (Physiological) - Gastric protection - Platelet aggregation - Renal function pgh2_1->homeostatic inflammatory Prostaglandins (Pathological) - Inflammation - Pain - Fever pgh2_2->inflammatory nsaids NSAIDs (e.g., Profens) nsaids->cox1 inhibit nsaids->cox2 inhibit

Caption: COX signaling pathway and the inhibitory action of NSAIDs.

General Experimental Workflow for COX Inhibitor Synthesis and Screening

The diagram below outlines a typical workflow for the synthesis, purification, characterization, and biological evaluation of potential COX inhibitors.

Experimental_Workflow synthesis Synthesis of Target Compound (e.g., from this compound) purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization in_vitro_screening In Vitro COX Inhibition Assay (Whole blood assay or purified enzyme) characterization->in_vitro_screening determine_ic50 Determine IC₅₀ values for COX-1 and COX-2 in_vitro_screening->determine_ic50 calculate_si Calculate Selectivity Index (SI) determine_ic50->calculate_si lead_identification Lead Compound Identification calculate_si->lead_identification sar_studies Structure-Activity Relationship (SAR) Studies lead_identification->sar_studies high potency & selectivity optimization Lead Optimization lead_identification->optimization promising candidate sar_studies->optimization optimization->synthesis Iterative Design & Synthesis

Caption: General workflow for COX inhibitor synthesis and evaluation.

Conclusion

While this compound is not a conventional precursor for the synthesis of profen-class COX inhibitors, a plausible synthetic route can be devised based on fundamental organic reactions like Friedel-Crafts alkylation. This application note provides a hypothetical protocol for such a synthesis, which requires experimental validation. For practical laboratory work, established protocols for the synthesis of ibuprofen and naproxen are provided as reliable alternatives for producing structurally related COX inhibitors. The included quantitative data and diagrams of the COX signaling pathway and a general experimental workflow offer a comprehensive resource for researchers in the field of anti-inflammatory drug discovery. The successful synthesis and evaluation of novel compounds derived from accessible starting materials are crucial for the development of the next generation of safer and more effective anti-inflammatory agents.

References

Application Notes and Protocols: Preparation of Antimicrobial Agents Utilizing 2-Chloro-3-phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Phenylpropanoic acid derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial agents based on derivatives of 2-Chloro-3-phenylpropanoic acid. The methodologies outlined are based on established synthetic routes for analogous compounds and provide a framework for the development of new chemical entities with potential antimicrobial efficacy.

Synthetic Strategy Overview

The general strategy for the preparation of antimicrobial agents from a this compound backbone involves the substitution of the chloro group with various nucleophiles, particularly those containing heterocyclic moieties known to possess antimicrobial properties. This approach allows for the creation of a diverse library of compounds for subsequent biological screening.

Synthesis_Workflow A This compound B Intermediate Ester/ Amide Formation (Optional) A->B Esterification/ Amidation C Nucleophilic Substitution with Heterocyclic Thiols/Amines A->C Direct Reaction B->C Activation D Final Antimicrobial Compound C->D Reaction Completion E Purification and Characterization D->E Chromatography/ Spectroscopy F Antimicrobial Activity Screening E->F MIC/MBC Assays Mechanism_of_Action cluster_bacterium Bacterial Cell Enzyme Essential Enzyme (e.g., DNA Gyrase, DHFR) Inactivated DNA Replication/Metabolism Failure Enzyme->Inactivated Leads to Membrane Cell Membrane Lysis Cell Lysis Membrane->Lysis Causes Pathway Metabolic Pathway Blocked Nutrient Depletion Pathway->Blocked Results in Synthesis Cell Wall Synthesis Halted Structural Weakness Synthesis->Halted Interrupts Antimicrobial Antimicrobial Agent (Phenylpropanoic Acid Derivative) Antimicrobial->Enzyme Inhibition Antimicrobial->Membrane Disruption Antimicrobial->Pathway Interference Antimicrobial->Synthesis Blockage

Application Notes and Protocols for Asymmetric Synthesis of Chiral 2-Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-phenylpropanoic acids, a core structural motif in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), represent a critical area of research in pharmaceutical development. The biological activity of these compounds is predominantly associated with the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes responsible for prostaglandin (B15479496) synthesis.[1][2] The (R)-enantiomer is often less active or can contribute to undesirable side effects.[3] Consequently, the development of efficient and highly selective asymmetric syntheses for these chiral molecules is of paramount importance.

These application notes provide an overview of key strategies for the asymmetric synthesis of chiral 2-phenylpropanoic acids, complete with detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Asymmetric Synthesis Strategies

Several powerful strategies have been developed for the enantioselective synthesis of 2-phenylpropanoic acids. The primary approaches include:

  • Catalytic Asymmetric Hydrogenation: This highly efficient method involves the hydrogenation of a prochiral α-aryl acrylic acid using a chiral transition metal catalyst.

  • Biocatalytic Kinetic Resolution: This strategy utilizes enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective transformation, after which the auxiliary is cleaved to yield the enantiomerically enriched product.

The selection of an appropriate strategy depends on factors such as substrate scope, desired enantiomeric purity, scalability, and cost-effectiveness.

Quantitative Data Summary

The following tables summarize key quantitative data for various asymmetric synthesis strategies, allowing for a direct comparison of their efficiencies.

Table 1: Catalytic Asymmetric Hydrogenation of α-Aryl Acrylic Acids

Catalyst SystemSubstrateS/C RatioYield (%)ee (%)Reference
Ni(OAc)₂·4H₂O / (R,R)-BenzP2-Phenylacrylic acid100:1>9996[4]
Ni(OAc)₂·4H₂O / (R,R)-BenzPα-(p-tolyl)acrylic acid10,000:19999.4[4]
Ru-BINAP / Ionic Liquid2-Phenylacrylic acidNot SpecifiedHighHigh[5]

S/C Ratio: Substrate to Catalyst Ratio ee: Enantiomeric Excess

Table 2: Biocatalytic Kinetic Resolution of Racemic 2-Phenylpropanoic Acids

BiocatalystMethodSubstrateProductee (%)Reference
Immobilized Candida antarctica Lipase (B570770) B (Novozym 435)Irreversible Esterificationrac-Fenoprofen(S)-FenoprofenHigh[6]
Candida rugosa LipaseEnantioselective Esterification(R,S)-Ibuprofen(S)-Ibuprofen esterNot specified[7]
Recombinant Horse-Liver ADHEnantioselective ReductionRacemic 2-phenylpropionaldehyde(S)-2-phenyl-1-propanol100[8]

ADH: Alcohol Dehydrogenase

Experimental Protocols

Protocol 1: Nickel-Catalyzed Asymmetric Hydrogenation of 2-Phenylacrylic Acid

This protocol describes a general procedure for the enantioselective hydrogenation of 2-phenylacrylic acid using a nickel-based catalytic system.[4]

Materials:

  • 2-Phenylacrylic acid

  • Ni(OAc)₂·4H₂O

  • (R,R)-BenzP* ligand

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Autoclave reactor

  • Standard glassware for workup and purification

Procedure:

  • In a glovebox, add Ni(OAc)₂·4H₂O (1.0 mol%) and the (R,R)-BenzP* ligand to a dried autoclave.

  • Add 2-phenylacrylic acid (1.0 equiv) and TFE.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 30 bar H₂.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Open the reactor and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 2-phenylpropanoic acid.

  • Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral auxiliary followed by GC or NMR analysis.

Protocol 2: Lipase-Catalyzed Enantioselective Esterification of Racemic 2-Phenylpropanoic Acid

This protocol outlines a general procedure for the kinetic resolution of racemic 2-phenylpropanoic acid via enantioselective esterification using an immobilized lipase.[9]

Materials:

  • Racemic 2-phenylpropanoic acid

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • An alcohol (e.g., 1-butanol, 1.0-1.5 equiv)

  • An organic solvent (e.g., hexane, toluene)

  • Activated molecular sieves

  • Stirring apparatus

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a dry flask, add racemic 2-phenylpropanoic acid (1.0 equiv), the organic solvent, and the alcohol.

  • Add activated molecular sieves to the mixture.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 40 °C).

  • Add the immobilized lipase to the reaction mixture.

  • Stir the suspension at the set temperature.

  • Monitor the progress of the reaction by taking small aliquots of the supernatant at regular intervals. Analyze the aliquots by GC or HPLC to determine the conversion.

  • Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Separate the resulting ester and the unreacted acid. This can be achieved by extraction with an aqueous base to remove the acid.

  • Acidify the aqueous layer with HCl and extract the enantiomerically enriched acid with an organic solvent.

  • Dry the organic layers and remove the solvent under reduced pressure to obtain the separated ester and acid.

  • Determine the enantiomeric excess of both the resulting ester and the recovered acid using chiral HPLC.

Visualizations

general_workflow prochiral Prochiral Substrate (e.g., α-Aryl Acrylic Acid) asymmetric_reaction Asymmetric Reaction (Chiral Catalyst/Auxiliary/Enzyme) prochiral->asymmetric_reaction workup Reaction Work-up (Quenching, Extraction) asymmetric_reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Chiral Analysis (e.g., Chiral HPLC/GC) purification->analysis product Enantiopure Product analysis->product

Caption: General workflow for asymmetric synthesis.

strategy_selection start Desired Chiral 2-Phenylpropanoic Acid q1 Is a suitable prochiral alkene precursor available? start->q1 q2 Is a highly selective enzyme available? q1->q2 No hydro Catalytic Asymmetric Hydrogenation q1->hydro Yes q3 Is temporary incorporation of a chiral moiety feasible? q2->q3 No bio Biocatalytic Kinetic Resolution q2->bio Yes aux Chiral Auxiliary Approach q3->aux Yes other Consider Other Methods (e.g., Asymmetric Arylation) q3->other No

Caption: Decision tree for selecting a synthetic strategy.

cox_inhibition arachidonic_acid Arachidonic Acid cox_enzyme COX-1 / COX-2 Enzymes arachidonic_acid->cox_enzyme prostaglandins Prostaglandins cox_enzyme->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation profen (S)-2-Phenylpropanoic Acid Derivative profen->cox_enzyme Inhibition

Caption: COX inhibition pathway by (S)-profens.

References

Application Notes and Protocols for the Characterization of 2-Chloro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-3-phenylpropanoic acid is a chemical compound that can be used as a building block in the synthesis of various pharmaceutical agents and other organic molecules. Its purity and structural integrity are crucial for the quality and efficacy of the final products. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound and its related products. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure accurate identification, quantification, and purity assessment.

Overall Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound products.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Quantification) Dissolution->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Dissolution->GC_MS NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR Data_Analysis Data Interpretation and Analysis HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: General analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for quantifying its content in various matrices.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterValue
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in the mobile phase and dilute to the mark.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and prepare as described for the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

  • Quantification is performed by comparing the peak area of the sample to that of the reference standard.

Expected Results
CompoundExpected Retention Time (min)
This compound~ 5.8
Phenylalanine (potential impurity)~ 2.5
Cinnamic acid (potential impurity)~ 7.2

Note: Retention times are estimates and may vary depending on the specific HPLC system and column.

HPLC Workflow Diagram

HPLC Analysis Workflow Start Start Sample_Prep Sample and Standard Preparation Start->Sample_Prep HPLC_Setup HPLC System Setup and Equilibration Sample_Prep->HPLC_Setup Injection Inject Sample and Standard Solutions HPLC_Setup->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Data_Analysis Peak Integration and Calculation of Purity/Assay Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report End End Report->End

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound product.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler and data analysis software.

Reagents and Materials:

GC-MS Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a GC vial for analysis.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percentage.

Expected Mass Fragments
m/zProposed Fragment
184/186[M]+ (Molecular ion with Cl isotope pattern)
149[M-Cl]+
139[M-COOH]+
91[C7H7]+ (Tropylium ion)

GC-MS Workflow Diagram

GC-MS Analysis Workflow Start Start Sample_Prep_GC Sample Dissolution in Volatile Solvent Start->Sample_Prep_GC GC_MS_Setup GC-MS System Setup and Tuning Sample_Prep_GC->GC_MS_Setup Injection_GC Inject Sample GC_MS_Setup->Injection_GC Separation_Ionization Chromatographic Separation and Mass Spectrometry Injection_GC->Separation_Ionization Data_Analysis_GC Spectral Interpretation and Library Matching Separation_Ionization->Data_Analysis_GC Report_GC Generate Report Data_Analysis_GC->Report_GC End End Report_GC->End

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structural isomers or related impurities.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard.

  • This compound sample.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • ¹H NMR:

    • Pulse angle: 30°

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-32

  • ¹³C NMR:

    • Pulse angle: 45°

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to lower natural abundance)

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Expected NMR Data (in CDCl₃)

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad singlet1H-COOH
~7.2-7.4Multiplet5HAromatic C-H
~4.5Triplet1H-CH(Cl)-
~3.2-3.4Doublet of doublets2H-CH₂-

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~173C=O (Carboxylic acid)
~135Aromatic C (ipso)
~129Aromatic C-H
~128Aromatic C-H
~127Aromatic C-H
~58-CH(Cl)-
~40-CH₂-

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Application Notes and Protocols for the Purification of 2-Chloro-3-phenylpropanoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-Chloro-3-phenylpropanoic acid from typical reaction mixtures. The methodologies described herein are based on established chemical principles and purification techniques adapted for this specific compound, addressing the need for high-purity material in research, development, and pharmaceutical applications.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the safety and efficacy of the final drug product. Reaction mixtures from the synthesis of this compound can contain a variety of impurities, including unreacted starting materials, diastereomers, and by-products such as cinnamic acid derivatives formed through elimination reactions. This document outlines several effective purification strategies, including liquid-liquid extraction, recrystallization, and column chromatography, to obtain high-purity this compound.

Potential Impurities in Reaction Mixtures

A thorough understanding of potential impurities is crucial for selecting the appropriate purification strategy. Common impurities in the synthesis of this compound may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include phenylalanine derivatives or cinnamic acid.

  • Reagents: Residual acids, bases, or chlorinating agents used in the synthesis.

  • By-products:

    • Elimination Products: Formation of cinnamic acid or its derivatives through the elimination of HCl.

    • Diastereomers: If the synthesis is not perfectly stereoselective, other diastereomers of this compound may be present.

    • Over-chlorinated Products: Molecules with additional chlorine atoms.

  • Solvents: Residual organic solvents from the reaction.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. Below is a summary of common techniques and their typical performance.

Purification TechniquePrincipleAdvantagesDisadvantagesTypical Purity AchievedTypical Yield
Liquid-Liquid Extraction Partitioning between two immiscible liquid phases based on acidity/basicity and solubility.Simple, rapid, and effective for removing basic, neutral, and water-soluble impurities.May not effectively separate acidic impurities with similar pKa values. Emulsion formation can be an issue.85-95%>90%
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Can yield highly pure crystalline material. Cost-effective for large-scale purification.Requires screening for a suitable solvent. Product loss in the mother liquor.>98%70-90%
Column Chromatography Separation based on differential adsorption of components to a stationary phase.High-resolution separation of closely related compounds, including diastereomers.Can be time-consuming and requires larger volumes of solvent. More suitable for smaller scales.>99%60-85%
Distillation (Vacuum) Separation of components with different boiling points under reduced pressure.Effective for purifying liquid compounds or low-melting solids.Not suitable for thermally labile compounds. Requires specialized equipment.>97%80-95%

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is a primary purification step to remove non-acidic and water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Diethyl ether (or other suitable organic solvent like ethyl acetate (B1210297) or dichloromethane)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 volumes of diethyl ether).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with 1 M NaOH solution (3 x 5 volumes). The this compound will move to the aqueous phase as its sodium salt. Collect the aqueous layers.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a small volume of diethyl ether to remove any residual neutral or basic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl with stirring. The this compound will precipitate out if it is a solid at this temperature, or it will form an oily layer.

  • Extraction of Pure Product: Extract the acidified aqueous solution with fresh diethyl ether (3 x 5 volumes).

  • Washing: Combine the organic extracts and wash with brine (1 x 5 volumes) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow Diagram for Liquid-Liquid Extraction:

extraction_workflow start Crude Reaction Mixture dissolve Dissolve in Diethyl Ether start->dissolve wash_base Wash with 1 M NaOH (Separate Aqueous Layer) dissolve->wash_base back_extract Back-extract Aqueous Layer with Diethyl Ether (Optional) wash_base->back_extract acidify Acidify Aqueous Layer with 1 M HCl back_extract->acidify extract_product Extract with Diethyl Ether acidify->extract_product wash_brine Wash with Brine extract_product->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Purified this compound concentrate->end

Purification workflow for this compound via liquid-liquid extraction.
Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining high-purity crystalline this compound. Solvent screening is a critical first step.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., hexane (B92381)/ethyl acetate mixture, toluene, or water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a test solvent and observe solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the mixture. A good solvent will dissolve the compound when hot.

    • Cool the solution to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • Common solvent systems for carboxylic acids include toluene, hexane/ethyl acetate, or water.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

Workflow Diagram for Recrystallization:

recrystallization_workflow start Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry end Pure Crystalline Product dry->end

Purification workflow for this compound via recrystallization.
Protocol 3: Purification by Column Chromatography

This protocol is ideal for separating closely related impurities, such as diastereomers.

Materials:

  • Crude or partially purified this compound

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The exact ratio should be determined by Thin Layer Chromatography (TLC).

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A good Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Equilibrate the column by running the eluent through it until the packing is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow Diagram for Column Chromatography:

chromatography_workflow start Crude Product tlc TLC Analysis for Eluent Selection start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate under Reduced Pressure combine->concentrate end Highly Pure Product concentrate->end

Purification workflow for this compound via column chromatography.

Purity Assessment

The purity of the final product should be assessed using a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like formic or acetic acid) is a good starting point.

  • Gas Chromatography (GC): Suitable for volatile derivatives of the acid (e.g., methyl ester) to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified compound and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity for solid compounds.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. The choice of purification technique should be guided by the impurity profile of the crude material, the desired final purity, and the scale of the operation. A combination of liquid-liquid extraction followed by recrystallization is often a practical and effective approach for obtaining high-purity material on a larger scale. For the highest purity, especially for the separation of diastereomers, column chromatography is the method of choice. Proper analytical characterization is essential to confirm the purity of the final product.

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-3-phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-phenylpropanoic acid and its derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active compounds. Their utility in drug discovery and development stems from their role as building blocks for more complex molecules, including potential therapeutics for cardiovascular diseases. The efficient and scalable synthesis of these chloro-acid derivatives is therefore of significant interest to the pharmaceutical and chemical industries.

This document provides detailed protocols for the laboratory and scale-up synthesis of this compound, primarily focusing on the conversion of the readily available amino acid, L-phenylalanine. The methodologies described are based on established chemical transformations, with a special emphasis on practical considerations for larger-scale production, including safety, purification, and yield optimization.

Applications in Drug Development

This compound serves as a key precursor in the synthesis of various pharmaceutical agents. One notable application is in the preparation of vasopeptidase inhibitors, a class of drugs investigated for the treatment of hypertension and heart failure. The chloro- and bromo-analogs of 3-phenylpropanoic acid are crucial intermediates for creating compounds like (S)-2-acetylthio-3-phenylpropanoic acid, a common component in the synthesis of these inhibitors. The stereochemistry of the 2-chloro substituent is often critical for the biological activity of the final drug substance, making stereoselective synthesis a key consideration.

Synthetic Workflow

The overall synthetic strategy for producing this compound from L-phenylalanine involves a diazotization reaction followed by chlorination. This process, a variation of the Sandmeyer reaction, allows for the replacement of the amino group of the starting amino acid with a chlorine atom.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product L-Phenylalanine L-Phenylalanine Diazotization Diazotization L-Phenylalanine->Diazotization NaNO2, HCl Chlorination Chlorination Diazotization->Chlorination HCl Extraction Extraction Chlorination->Extraction Organic Solvent Distillation Distillation Extraction->Distillation Reduced Pressure 2-Chloro-3-phenylpropanoic_acid This compound Distillation->2-Chloro-3-phenylpropanoic_acid

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of (S)-2-Chloro-3-phenylpropanoic Acid

This protocol is adapted from a general procedure for the synthesis of 2-chloroalkanoic acids from α-amino acids.[1]

Materials:

  • L-Phenylalanine

  • 5 N Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve L-phenylalanine (e.g., 1 mole) in 5 N hydrochloric acid.

  • Cooling: Cool the solution to 0°C in an ice-salt bath. A precipitate of the amino acid hydrochloride may form.

  • Diazotization: Prepare a pre-cooled solution of sodium nitrite (e.g., 1.6 moles) in water. Add this solution dropwise to the stirred phenylalanine solution, maintaining the temperature below 5°C. The addition should be slow, for instance, over a period of 4-5 hours.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir overnight. Nitrogen gas will be evolved.

  • Removal of Nitrogen Oxides: Connect the flask to a water aspirator and evacuate with stirring for about 3 hours to remove dissolved nitrogen oxides. The color of the solution should change from brownish-yellow to pale yellow.

  • Neutralization and Extraction: Carefully add solid sodium carbonate in small portions to neutralize the excess acid until foaming ceases. Extract the aqueous solution with several portions of diethyl ether.

  • Drying and Concentration: Combine the ether extracts and dry over anhydrous calcium chloride or sodium sulfate. Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting oily residue by fractional distillation under reduced pressure.

Quantitative Data

The following table summarizes typical yields for the synthesis of various (S)-2-chloroalkanoic acids from their corresponding (S)-amino acids, which can serve as a reference for the expected outcome with L-phenylalanine.[1]

Starting Amino AcidProduct Substituent (R)Yield (%)Boiling Point (°C/mm Hg)Enantiomeric Excess (%)
(S)-Alanine-CH₃64 ± 675–77/1095.6
(S)-Valine-CH(CH₃)₂62 ± 5103–105/1097.7
(S)-Leucine-CH₂CH(CH₃)₂58 ± 4113–115/1095.8
(2S,3S)-Isoleucine-CH(CH₃)CH₂CH₃59 ± 6111–112/1098.3 (diastereomeric excess)

Scale-up Considerations and Safety Precautions

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

1. Reaction Stoichiometry and Reagent Addition:

  • On a larger scale, the exothermic nature of the diazotization reaction needs to be carefully managed. The addition rate of the sodium nitrite solution must be precisely controlled to maintain the reaction temperature below 5°C.

  • The use of a jacketed reactor with an efficient cooling system is essential.

  • For kilogram-scale production, it is advisable to add the sodium nitrite solution subsurface to improve dispersion and heat transfer.

2. Handling of Diazonium Salts:

  • Aryl diazonium salts are potentially explosive, especially in the solid, dry state.[2] It is crucial to keep the diazonium salt in solution and at a low temperature at all times.

  • Avoid any conditions that could lead to the precipitation or isolation of the diazonium salt intermediate.

3. Off-Gassing:

  • The reaction generates a significant amount of nitrogen gas. The reactor must be adequately vented to prevent pressure buildup.

  • Nitrogen oxides can also be formed as byproducts. A scrubber system containing a caustic solution should be in place to neutralize these toxic fumes.

4. Work-up and Extraction:

  • For large-scale extractions, the choice of solvent is critical. Diethyl ether is highly flammable and may not be suitable for industrial settings. Alternatives such as methyl tert-butyl ether (MTBE) or toluene (B28343) should be considered.

  • Phase separation can be slow on a large scale. The use of a reactor with a bottom outlet valve designed for efficient phase cuts is recommended.

5. Purification:

  • Vacuum distillation on a large scale requires specialized equipment. A thin-film evaporator or a wiped-film evaporator can be more efficient and safer for purifying thermally sensitive compounds compared to a traditional batch distillation setup.

6. Safety Workflow for Scale-up

SafetyWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagent_Prep Prepare Reagent Solutions (Pre-cool NaNO2 solution) Controlled_Addition Slow, Controlled Addition of NaNO2 Solution Reagent_Prep->Controlled_Addition Reactor_Setup Jacketed Reactor with Efficient Cooling & Stirring Charge_Reactants Charge Phenylalanine & HCl Reactor_Setup->Charge_Reactants Cooling Cool to 0-5 °C Charge_Reactants->Cooling Cooling->Controlled_Addition Temp_Monitoring Continuous Temperature Monitoring Controlled_Addition->Temp_Monitoring Off_Gas_Mgmt Vent to Scrubber System Controlled_Addition->Off_Gas_Mgmt Degassing Remove Dissolved Gases Under Vacuum Controlled_Addition->Degassing Temp_Monitoring->Controlled_Addition Off_Gas_Mgmt->Degassing Neutralization Controlled Neutralization with Carbonate Degassing->Neutralization Extraction_SU Large-Scale Extraction (e.g., MTBE or Toluene) Neutralization->Extraction_SU Solvent_Removal Solvent Removal (Rotary or Thin-Film Evaporator) Extraction_SU->Solvent_Removal Distillation_SU Vacuum Distillation (Wiped-Film Evaporator) Solvent_Removal->Distillation_SU

Caption: Key safety and operational steps for scaling up the synthesis.

Conclusion

The synthesis of this compound and its derivatives from L-phenylalanine is a well-established process that can be successfully scaled up with appropriate engineering controls and safety precautions. The key challenges in moving from laboratory to pilot-plant or industrial scale are managing the exothermicity and potential hazards associated with the diazotization reaction. By implementing the detailed protocols and adhering to the scale-up and safety considerations outlined in these application notes, researchers and production chemists can safely and efficiently produce these important pharmaceutical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-3-phenylpropanoic acid reactions. The primary synthetic route discussed is the diazotization of phenylalanine followed by a Sandmeyer-type reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is a two-step process commencing with an amino acid precursor, such as L-phenylalanine. The first step involves the diazotization of the primary amine group on phenylalanine using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The resulting diazonium salt is then subjected to a Sandmeyer reaction, where a copper(I) chloride (CuCl) catalyst facilitates the replacement of the diazonium group with a chlorine atom.[1][2][3]

Q2: What are the critical parameters to control during the diazotization step?

Temperature and acidity are the most critical parameters in the diazotization of phenylalanine. The reaction should be maintained at a low temperature, typically between 0 and 5°C, to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[4] An excess of strong acid is also crucial to prevent the coupling of the diazonium salt with unreacted phenylalanine, which would lead to the formation of unwanted azo-compound byproducts.[4]

Q3: How can I monitor the completion of the diazotization reaction?

The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid. This is commonly done using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been converted to the diazonium salt.[4]

Q4: What are the common side products in the Sandmeyer reaction of phenylalanine?

Common side products in the Sandmeyer reaction include phenols, which are formed from the reaction of the diazonium salt with water, especially at elevated temperatures. Other potential byproducts include biaryl compounds, arising from the coupling of aryl radical intermediates, and azo compounds, which can form if the reaction is not sufficiently acidic.[1] In the context of phenylalanine, decarboxylation of the starting material or product under harsh conditions could also lead to impurities.

Q5: How can I purify the final this compound product?

Purification of this compound typically involves extraction and recrystallization. After the reaction is complete, the product is usually extracted from the aqueous reaction mixture using an organic solvent such as diethyl ether. The combined organic extracts are then washed, dried, and the solvent is removed. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to remove impurities.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Diazotization: Insufficient sodium nitrite or acid.- Ensure the use of at least a stoichiometric amount of sodium nitrite. - Maintain a sufficient excess of strong acid (e.g., HCl).[4]
Decomposition of Diazonium Salt: Reaction temperature is too high.- Strictly maintain the reaction temperature between 0-5°C during diazotization and the addition of the diazonium salt to the copper(I) chloride solution.[4]
Inactive Copper(I) Catalyst: The CuCl may have oxidized to Cu(II).- Use freshly prepared or commercially available high-purity copper(I) chloride.
Side Reactions: Formation of phenols or other byproducts.- Keep the temperature low to minimize the reaction of the diazonium salt with water. - Ensure a highly acidic environment to suppress the formation of azo compounds.[1]
Presence of Impurities Unreacted Phenylalanine: Incomplete diazotization.- Monitor the reaction for completion using starch-iodide paper to ensure a slight excess of nitrous acid is present.[4]
Formation of 2-Hydroxy-3-phenylpropanoic acid (Phenolic byproduct): Reaction of the diazonium salt with water.- Maintain a low reaction temperature throughout the process. - Add the diazonium salt solution to the CuCl solution at a controlled rate.
Formation of Azo Dyes: Coupling of the diazonium salt with unreacted phenylalanine.- Ensure a sufficient excess of strong acid during the diazotization step.[4]
Oily Product that is Difficult to Crystallize Presence of Impurities: A mixture of the desired product and byproducts can lower the melting point and inhibit crystallization.- Attempt to remove impurities by washing the organic extract with a sodium bicarbonate solution to remove acidic byproducts. - If recrystallization is unsuccessful, consider purification by column chromatography.
Formation of Dark, Tarry Byproducts Decomposition of Diazonium Salt: This can lead to radical-mediated polymerization and the formation of complex mixtures.- Ensure rigorous temperature control (0-5°C). - Add the diazonium salt solution slowly and with efficient stirring to the copper catalyst solution.

Data Presentation

Reaction Substrate Reagents Conditions Yield Reference/Notes
Diazotization/BrominationL-Phenylalanine48% HBr, NaNO₂0-5°CGood (unspecified quantitative)Leads to (S)-2-bromo-3-phenylpropanoic acid.[7]
Diazotization/Chlorination(S)-Alanine5 N HCl, NaNO₂<5°C64 ± 6%Synthesis of (S)-2-Chloropropanoic acid.[8]
Sandmeyer CyanationArenediazonium tetrafluoroboratesTMSCN, Cu₂O (0.4 eq)55°C, 10h38-92%General method for aryl nitriles.[1]
Synthesis of 2-phenylpropionic acid2-phenylpropionitrile10% aq. NaOHReflux, 4.5h93% (after distillation)Hydrolysis step.[5][9]

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound from L-phenylalanine based on established procedures for similar transformations.[8] Researchers should optimize the specific quantities and reaction times for their particular setup.

Step 1: Diazotization of L-Phenylalanine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-phenylalanine in 5 N hydrochloric acid.

  • Cool the solution to 0-5°C using an ice-salt bath.

  • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred phenylalanine solution, ensuring the temperature of the reaction mixture does not exceed 5°C. The rate of addition should be controlled to minimize the evolution of brown nitrogen oxide fumes.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for approximately 1 hour.

  • Monitor the reaction for completion by testing for a slight excess of nitrous acid with starch-iodide paper.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred copper(I) chloride solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Below are diagrams illustrating the key processes and logical relationships in the synthesis of this compound.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification start L-Phenylalanine in HCl diazonium Phenylalanine Diazonium Salt start->diazonium Add NaNO2 at 0-5°C product Crude this compound diazonium->product Add to CuCl solution cucl CuCl in HCl extraction Solvent Extraction product->extraction recrystallization Recrystallization extraction->recrystallization final_product Pure Product recrystallization->final_product

Experimental Workflow for this compound Synthesis

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Diazotization issue->cause1 cause2 Diazonium Salt Decomposition issue->cause2 cause3 Inactive Catalyst issue->cause3 cause4 Side Reactions issue->cause4 sol1 Ensure excess NaNO2/Acid cause1->sol1 sol2 Maintain Temp. 0-5°C cause2->sol2 sol3 Use fresh CuCl cause3->sol3 sol4 Control Temp. & Acidity cause4->sol4

Troubleshooting Logic for Low Yield

signaling_pathway phenylalanine Phenylalanine diazonium Diazonium Salt Intermediate phenylalanine->diazonium NaNO2, HCl (0-5°C) product This compound diazonium->product CuCl side_product1 2-Hydroxy-3-phenylpropanoic Acid diazonium->side_product1 H2O (Higher Temp.) side_product2 Azo Compound diazonium->side_product2 Unreacted Phenylalanine (Low Acidity)

References

Troubleshooting guide for the chlorination of 3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 3-phenylpropanoic acid. The content is divided into two primary transformations: the synthesis of 3-phenylpropanoyl chloride and the electrophilic aromatic chlorination of the phenyl ring.

Section 1: Synthesis of 3-Phenylpropanoyl Chloride

This section focuses on the conversion of 3-phenylpropanoic acid to its corresponding acyl chloride, a common synthetic intermediate. The most frequently employed reagent for this transformation is thionyl chloride (SOCl₂).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 3-phenylpropanoyl chloride from 3-phenylpropanoic acid?

A1: The most common and efficient method is the reaction of 3-phenylpropanoic acid with thionyl chloride (SOCl₂).[1][2] This reaction converts the carboxylic acid's hydroxyl group into a good leaving group, facilitating nucleophilic acyl substitution by the chloride ion.[3] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[4]

Q2: What are the key safety precautions when working with thionyl chloride?

A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[5] All manipulations should be performed in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Ensure that all glassware is dry before use to prevent a violent reaction and the release of toxic gases.

Q3: How can I monitor the progress of the reaction?

A3: Direct monitoring of acyl chloride formation by Thin Layer Chromatography (TLC) can be challenging because the acyl chloride is highly reactive and may hydrolyze back to the carboxylic acid on the silica (B1680970) gel plate.[6][7] A practical approach is to take a small aliquot of the reaction mixture, quench it with methanol (B129727) to form the stable methyl ester, and then analyze the formation of the ester by TLC.[6][8] The disappearance of the starting carboxylic acid spot is a good indicator of reaction completion.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Acyl Chloride 1. Incomplete reaction.[9] 2. Hydrolysis of thionyl chloride and/or the acyl chloride product due to moisture.[5][9] 3. Insufficient amount of thionyl chloride.1. Increase the reaction time or gently heat the mixture (e.g., reflux).[6] 2. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6] 3. Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents).
Formation of a High-Boiling Point Side Product Formation of the corresponding anhydride (B1165640) can occur, especially if the reaction conditions are not carefully controlled.[9]Use of a catalytic amount of N,N-dimethylformamide (DMF) can sometimes minimize this. Ensure anhydrous conditions are strictly maintained.
Difficulty in Purifying the Product 1. The product is thermally unstable at high temperatures. 2. Contamination with unreacted starting material or byproducts.1. Purify by vacuum distillation to lower the boiling point and prevent decomposition.[10] 2. Ensure the reaction has gone to completion. Fractional distillation can be used to separate the acyl chloride from less volatile impurities.[1]
Product is a Dark Color Aged thionyl chloride can contain impurities that cause discoloration.Use freshly distilled or a new bottle of thionyl chloride.
Experimental Protocol: Synthesis of 3-Phenylpropanoyl Chloride
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-phenylpropanoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2.0-5.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored as described in the FAQs.

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide (B78521) solution to neutralize the corrosive vapors.

  • Purification: The crude 3-phenylpropanoyl chloride can be purified by vacuum distillation.

Data Presentation
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
3-Phenylpropanoic AcidC₉H₁₀O₂150.1845 - 50280
3-Phenylpropanoyl ChlorideC₉H₉ClO168.62-7 - -5232

Data sourced from references[11][12][13].

Diagrams

experimental_workflow_acyl_chloride start Start: 3-Phenylpropanoic Acid reagents Add SOCl₂ (excess) and catalytic DMF start->reagents reaction Reflux for 1-2 hours reagents->reaction workup Remove excess SOCl₂ under reduced pressure reaction->workup purification Vacuum Distillation workup->purification product Product: 3-Phenylpropanoyl Chloride purification->product

Caption: Experimental workflow for the synthesis of 3-phenylpropanoyl chloride.

Section 2: Electrophilic Aromatic Chlorination of 3-Phenylpropanoic Acid

This section addresses the direct chlorination of the phenyl ring of 3-phenylpropanoic acid through electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the electrophilic chlorination of 3-phenylpropanoic acid?

A1: The propanoic acid side chain is a weak activating group and is ortho-, para-directing.[14] Therefore, the electrophilic attack of chlorine will predominantly occur at the ortho and para positions of the phenyl ring. Steric hindrance from the side chain may favor the formation of the para-substituted product, 3-(4-chlorophenyl)propanoic acid.

Q2: What are some common reagents used for the chlorination of the aromatic ring?

A2: For activated aromatic rings, N-chlorosuccinimide (NCS) can be an effective chlorinating agent, often in the presence of an acid catalyst.[15] Other methods might involve generating molecular chlorine in situ. Chlorosulfonic acid can also be used, which introduces a chlorosulfonyl group onto the ring.[14]

Q3: How can I avoid polychlorination of the aromatic ring?

A3: Polychlorination can be minimized by carefully controlling the stoichiometry of the chlorinating agent. Using a 1:1 molar ratio of the substrate to the chlorinating agent is a good starting point. Running the reaction at a lower temperature and for a shorter duration can also help improve selectivity for monochlorination.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. The aromatic ring is not sufficiently activated for the chosen chlorinating agent/conditions. 2. The catalyst is inactive or absent.1. Use a more potent chlorinating system or a stronger acid catalyst.[16] 2. Ensure the catalyst is fresh and added in the correct amount.
Formation of Multiple Products 1. Lack of regioselectivity, leading to a mixture of ortho and para isomers. 2. Polychlorination of the aromatic ring.1. Isomer separation can be attempted by column chromatography or recrystallization. Modifying the reaction solvent or catalyst may improve selectivity. 2. Reduce the stoichiometry of the chlorinating agent (e.g., to less than 1 equivalent). Monitor the reaction closely and stop it once the desired monochlorinated product is the major component.
Difficult Product Isolation The product may be soluble in the aqueous phase during work-up, especially if it is in its carboxylate salt form.Ensure the aqueous layer is sufficiently acidified (e.g., with HCl) to precipitate the carboxylic acid product before extraction with an organic solvent.
Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)
  • Preparation: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in a suitable solvent such as acetic acid.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) to the solution. An acid catalyst, such as a catalytic amount of sulfuric acid, can be added to enhance the reaction rate.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
3-(4-Chlorophenyl)propanoic acidC₉H₉ClO₂184.62127-131
3-(2-Chlorophenyl)propanoic acidC₉H₉ClO₂184.6287-89
3-(3-Chlorophenyl)propanoic acidC₉H₉ClO₂184.6273-75

Data sourced from publicly available chemical databases.

Diagrams

troubleshooting_logic start Low Yield of Chlorinated Product check_sm Is starting material consumed? (TLC) start->check_sm no_reaction No Reaction check_sm->no_reaction No sm_consumed Starting Material Consumed check_sm->sm_consumed Yes increase_reactivity Increase Reactivity: - Stronger chlorinating agent - Add/change catalyst - Increase temperature no_reaction->increase_reactivity workup_issue Check Work-up: - Ensure proper acidification - Efficient extraction sm_consumed->workup_issue side_reactions Side Reactions: - Check for polychlorination - Adjust stoichiometry sm_consumed->side_reactions

Caption: Troubleshooting logic for low yield in aromatic chlorination.

References

Technical Support Center: Synthesis of 2-Chloro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify impurities encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • From L-Phenylalanine: This method involves the diazotization of the amino group of L-phenylalanine to form a diazonium salt, followed by a copper(I) chloride-catalyzed Sandmeyer reaction to introduce the chlorine atom.

  • From trans-Cinnamic Acid: This route involves the electrophilic addition of a chlorine source, such as chlorine gas or an equivalent, across the double bond of trans-cinnamic acid.

Q2: What are the most common impurities I might encounter?

A2: The impurities largely depend on the chosen synthetic route.

  • For the L-Phenylalanine route, the most common impurity is 2-hydroxy-3-phenylpropanoic acid, which arises from the reaction of the intermediate diazonium salt with water.[1][2] Other potential byproducts include unreacted L-phenylalanine and minor side products from the Sandmeyer reaction.[3][4]

  • For the trans-Cinnamic Acid route, you may find unreacted trans-cinnamic acid, its cis-isomer, and potentially di-chlorinated byproducts such as 2,3-dichloro-3-phenylpropanoic acid.[5][6]

Q3: How can I detect and quantify these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main product from its impurities. A reversed-phase C18 column is often suitable for this separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization of the carboxylic acid group, GC-MS can provide separation and identification based on mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the final product and for identifying unknown impurities.

Troubleshooting Guides

Synthesis Route 1: From L-Phenylalanine

Problem 1: Low yield of this compound and a significant amount of 2-hydroxy-3-phenylpropanoic acid.

  • Cause: The intermediate diazonium salt is susceptible to nucleophilic attack by water, which is present in the reaction mixture. This side reaction is often competitive with the desired Sandmeyer reaction.[1][2]

  • Solution:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization and Sandmeyer reaction to minimize the rate of the undesired hydrolysis reaction.

    • Reagent Addition: Add the sodium nitrite (B80452) solution slowly to the acidic solution of phenylalanine to ensure the diazonium salt reacts with the chloride ions as it is formed.

    • Chloride Concentration: Ensure a high concentration of chloride ions is present during the Sandmeyer reaction to favor the desired nucleophilic attack.

Problem 2: Presence of unreacted L-Phenylalanine in the final product.

  • Cause: Incomplete diazotization of the starting material.

  • Solution:

    • Stoichiometry: Ensure that at least a stoichiometric amount of sodium nitrite is used. A slight excess may be necessary to drive the reaction to completion.

    • Reaction Time: Allow sufficient time for the diazotization reaction to complete before proceeding with the Sandmeyer reaction.

Synthesis Route 2: From trans-Cinnamic Acid

Problem 3: Formation of 2,3-dichloro-3-phenylpropanoic acid.

  • Cause: Over-chlorination of the starting material. This is more likely when using strong chlorinating agents or harsh reaction conditions.[5]

  • Solution:

    • Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent to favor mono-chlorination.

    • Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to reduce the likelihood of over-chlorination.

Problem 4: Presence of cis-cinnamic acid or other geometric isomers in the product.

  • Cause: The starting trans-cinnamic acid may contain the cis-isomer, or isomerization may occur under the reaction conditions.

  • Solution:

    • Starting Material Purity: Use high-purity trans-cinnamic acid as the starting material.

    • Purification: The final product can be purified by recrystallization or chromatography to remove isomeric impurities.

Data Presentation

ImpurityTypical Synthetic RouteFormation MechanismTypical Analytical Method
2-hydroxy-3-phenylpropanoic acidFrom L-PhenylalanineReaction of diazonium salt with water[1][2]HPLC, NMR
Unreacted L-PhenylalanineFrom L-PhenylalanineIncomplete diazotizationHPLC, Amino Acid Analysis
2,3-dichloro-3-phenylpropanoic acidFrom trans-Cinnamic AcidOver-chlorination of the double bond[5]HPLC, GC-MS, NMR
cis-Cinnamic acidFrom trans-Cinnamic AcidImpurity in starting material or isomerizationHPLC, GC-MS

Experimental Protocols

Key Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the purity assessment of this compound and the quantification of common impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% phosphoric acid. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30% to 70% Acetonitrile

    • 20-25 min: 70% Acetonitrile

    • 25-30 min: 70% to 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_phenylalanine Route 1: From L-Phenylalanine cluster_cinnamic Route 2: From trans-Cinnamic Acid Phe L-Phenylalanine Diazonium Diazonium Salt Intermediate Phe->Diazonium Diazotization (NaNO2, HCl, 0-5°C) Product_Phe This compound Diazonium->Product_Phe Sandmeyer Reaction (CuCl) Impurity_OH 2-hydroxy-3-phenylpropanoic acid Diazonium->Impurity_OH Reaction with H2O Cin trans-Cinnamic Acid Product_Cin This compound Cin->Product_Cin Chlorination Impurity_DiChloro 2,3-dichloro-3-phenylpropanoic acid Product_Cin->Impurity_DiChloro Over-chlorination Troubleshooting_Workflow decision decision issue issue solution solution start Start Troubleshooting check_purity Analyze product by HPLC/NMR start->check_purity identify_impurity Identify major impurity check_purity->identify_impurity is_hydroxy Is it 2-hydroxy-3-phenylpropanoic acid? identify_impurity->is_hydroxy is_dichloro Is it 2,3-dichloro-3-phenylpropanoic acid? is_hydroxy->is_dichloro No solution_hydroxy Optimize temperature control and reagent addition is_hydroxy->solution_hydroxy Yes is_starting_material Is it unreacted starting material? is_dichloro->is_starting_material No solution_dichloro Reduce amount of chlorinating agent and control reaction time is_dichloro->solution_dichloro Yes other_impurity Other impurity detected is_starting_material->other_impurity No solution_starting_material Increase reagent stoichiometry or reaction time is_starting_material->solution_starting_material Yes further_analysis Further characterization needed (e.g., MS, 2D NMR) other_impurity->further_analysis

References

Technical Support Center: Optimization of 2-Chloro-3-phenylpropanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Chloro-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound is a polar and relatively non-volatile compound due to its carboxylic acid group. For analytical techniques like Gas Chromatography (GC), derivatization is essential to increase its volatility and thermal stability, enabling it to be amenable to GC analysis.[1] Derivatization converts the polar carboxylic acid group into a less polar and more volatile derivative, such as an ester or a silyl (B83357) ester. This process also improves peak shape, sensitivity, and overall chromatographic performance.[1][2] For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore, enhancing detection at low concentrations.[3]

Q2: What are the most common derivatization methods for this compound?

A2: The most prevalent derivatization methods for carboxylic acids like this compound are:

  • Silylation: This method replaces the acidic hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4]

  • Esterification (Alkylation): This technique converts the carboxylic acid into an ester, typically a methyl or ethyl ester, which is more volatile.[1][5] Reagents for this process include diazomethane, alkyl chloroformates, or an alcohol in the presence of an acid catalyst (Fischer esterification).[6][7][8]

  • Amidation: This involves reacting the carboxylic acid with an amine to form an amide. This is often achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride.[]

Q3: How do I choose the right derivatization reagent?

A3: The choice of reagent depends on the analytical method, the presence of other functional groups, and the desired properties of the derivative.

  • For GC analysis , silylation reagents like BSTFA are very common due to their reactivity and the volatility of the resulting TMS esters. Esterification to form methyl esters is also a robust method.[8]

  • For HPLC analysis with UV or fluorescence detection, a reagent that introduces a suitable chromophore or fluorophore is necessary.[3]

  • Consider potential side reactions. Silylating agents can also react with other active hydrogens, such as those in hydroxyl or amine groups.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Incomplete Derivatization

  • Symptom: Multiple peaks in the chromatogram corresponding to the underivatized acid and the desired derivative, or a very small product peak.

  • Possible Causes & Solutions:

Cause Solution
Insufficient Reagent Increase the molar ratio of the derivatizing agent to the analyte. A 2:1 molar ratio of reagent to active hydrogen is a general starting point, but a higher excess may be needed.[10]
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents. Derivatization reagents, especially silylating agents, are highly sensitive to water.[1][11] Store reagents under an inert atmosphere.
Suboptimal Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by analyzing aliquots at different time points until the derivative peak area maximizes.[4][10]
Poor Sample Solubility Ensure the sample is fully dissolved in the reaction solvent before adding the derivatization reagent. Sonication may aid dissolution.
Reagent Degradation Use fresh derivatization reagents. Check the expiration date and ensure proper storage conditions have been maintained.[10]

Issue 2: Peak Tailing or Poor Peak Shape in GC Analysis

  • Symptom: Asymmetrical peaks with a "tail" in the chromatogram.

  • Possible Causes & Solutions:

Cause Solution
Incomplete Derivatization Unreacted carboxylic acid groups can interact with active sites in the GC system. Follow the troubleshooting steps for incomplete derivatization.[10]
Active Sites in the GC System Use a deactivated GC liner and column. Silanizing the glassware can also help to mask polar Si-OH groups.[1] Periodically condition the column by baking it at a high temperature.[11]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[10]
Thermal Degradation The injector temperature may be too high, causing the derivative to decompose. Optimize the injector temperature.

Issue 3: Appearance of Unexpected Side-Product Peaks

  • Symptom: The chromatogram shows peaks other than the starting material and the expected derivative.

  • Possible Causes & Solutions:

Cause Solution
Reaction with Solvent Some derivatizing agents can react with certain solvents. Ensure the chosen solvent is inert under the reaction conditions.[4]
Side Reactions of the Analyte The chloro- group in this compound could potentially undergo side reactions under certain conditions, though this is less common with standard derivatization procedures.
Impure Reagents or Solvents Use high-purity reagents and solvents to avoid introducing contaminants that may react or appear as extra peaks.

Data Presentation: Typical Reaction Parameters for Derivatization

The following tables provide starting points for the optimization of reaction parameters for common derivatization methods.

Table 1: Silylation with BSTFA (+TMCS)

ParameterRecommended Condition
Reagent BSTFA with 1% TMCS
Solvent Pyridine, Acetonitrile, Dichloromethane
Reagent:Analyte Molar Ratio 2:1 to 10:1
Temperature 60-80 °C[4]
Time 30-60 minutes[4]

Table 2: Esterification to Methyl Ester

ParameterDiazomethane MethodBF₃-Methanol Method
Reagent Diazomethane in ether12-14% Boron Trifluoride in Methanol[11]
Solvent Diethyl etherMethanol
Temperature Room Temperature60-100 °C[11]
Time ~10 minutes10-60 minutes[11]
Notes Caution: Diazomethane is toxic and explosive.[10]A safer and common alternative.

Table 3: Amidation (via Acyl Chloride)

ParameterStep 1: Acyl Chloride FormationStep 2: Amide Formation
Reagent Thionyl chloride (SOCl₂) or Oxalyl chlorideDesired amine (e.g., ammonia, primary/secondary amine)[]
Solvent Dichloromethane, TolueneDichloromethane, THF
Temperature Reflux0 °C to Room Temperature[12]
Time 1-2 hours1-12 hours

Experimental Protocols

Protocol 1: Silylation using BSTFA

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine) to dissolve the sample. Add 200 µL of BSTFA (with 1% TMCS).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. Inject an aliquot of the derivatized sample directly into the GC-MS system.

Protocol 2: Esterification using BF₃-Methanol

  • Sample Preparation: Place approximately 5 mg of this compound into a screw-cap test tube.

  • Reagent Addition: Add 2 mL of 14% BF₃-methanol solution.[11]

  • Reaction: Cap the tube tightly and heat in an oven or heating block at 80°C for 30 minutes.[11]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of a non-polar solvent like hexane (B92381) or diethyl ether. Vortex vigorously for 30 seconds to extract the methyl ester into the organic layer.

  • Analysis: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

Protocol 3: Amidation via Acyl Chloride

  • Acyl Chloride Formation: In a round-bottom flask, dissolve this compound in an excess of thionyl chloride. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.[13] Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amide Formation: Dissolve the resulting crude acyl chloride in a dry, aprotic solvent like dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add a solution of the desired amine (2 equivalents) in dichloromethane.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by chromatography or recrystallization.

Visualizations

Derivatization_Workflow start Start: 2-Chloro-3- phenylpropanoic acid reagent Select Derivatization Reagent & Method (Silylation, Esterification, etc.) start->reagent reaction Derivatization Reaction (Heating, Stirring) reagent->reaction workup Sample Work-up (Extraction, Quenching) reaction->workup analysis Analysis (GC-MS, HPLC) workup->analysis end End: Data Acquisition analysis->end

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Workflow start Incomplete Derivatization Observed check_reagent Check Reagent: - Fresh? - Sufficient Amount? start->check_reagent Step 1 check_conditions Check Conditions: - Anhydrous? - Correct Temp/Time? start->check_conditions Step 2 adjust_reagent Use Fresh Reagent Increase Molar Excess check_reagent->adjust_reagent Issue Found adjust_conditions Dry Glassware/Solvents Optimize Time/Temp check_conditions->adjust_conditions Issue Found re_run Re-run Experiment adjust_reagent->re_run adjust_conditions->re_run success Successful Derivatization re_run->success

Caption: Troubleshooting workflow for incomplete derivatization reactions.

Derivatization_Pathways cluster_silylation Silylation cluster_esterification Esterification cluster_amidation Amidation a1 R-COOH a2 R-COOSi(CH₃)₃ a1->a2 + BSTFA b1 R-COOH b2 R-COOCH₃ b1->b2 + CH₃OH, H⁺ c1 R-COOH c2 R-COCl c1->c2 + SOCl₂ c3 R-CONR'₂ c2->c3 + HNR'₂ main This compound (R-COOH)

Caption: Chemical pathways for common derivatization methods of carboxylic acids.

References

Preventing racemization during reactions with 2-Chloro-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during reactions involving 2-Chloro-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue with this compound?

A1: Racemization is the process where an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive.[1] In drug development, this is a significant concern as often only one enantiomer of a chiral molecule, such as this compound, possesses the desired therapeutic activity, while the other may be inactive or cause unwanted side effects.[2]

Q2: What is the primary mechanism leading to racemization of this compound?

A2: The primary mechanism for racemization in α-halo acids like this compound is typically base-catalyzed enolization. The hydrogen atom on the carbon bearing the chlorine (the α-carbon) is acidic. A base can abstract this proton to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to a loss of the original stereochemistry.[3][4]

Q3: Which factors are most likely to induce racemization during my experiments?

A3: Several factors can promote racemization:

  • Strong Bases: The presence of strong bases significantly increases the rate of enolization.[3]

  • High Temperatures: Elevated temperatures provide the necessary energy to overcome the activation barrier for racemization.[5]

  • Prolonged Reaction Times: Extended exposure to conditions that favor racemization increases the likelihood of its occurrence.[6]

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate and the rate of proton exchange.[7]

Troubleshooting Guide: Preventing Racemization

Issue Potential Cause Recommended Solution
Significant loss of enantiomeric excess (ee) in the final product. Use of a strong base (e.g., NaOH, KOH). Opt for a weaker or sterically hindered base. For instance, in auxiliary cleavage reactions, using lithium hydroxide (B78521) with hydrogen peroxide (LiOH/H₂O₂) is less prone to causing racemization than stronger bases like sodium hydroxide.
Elevated reaction temperature. Conduct the reaction at a lower temperature. If the reaction kinetics are slow, consider running the reaction for a longer duration at a reduced temperature. For many stereoselective reactions, maintaining temperatures at 0°C or below is crucial.
Inappropriate solvent. Choose a less polar, aprotic solvent if compatible with your reaction conditions. Protic solvents can facilitate proton exchange, leading to racemization.
Prolonged reaction or work-up time under harsh conditions. Minimize the time the chiral center is exposed to acidic or basic conditions. Quench the reaction promptly and proceed with purification as efficiently as possible.
Difficulty in obtaining high enantiomeric excess from the start. Suboptimal synthetic route. For the synthesis of enantiomerically pure (S)-2-chloro-3-phenylpropanoic acid, consider the diazotization of L-phenylalanine. This method has been shown to yield high enantiomeric purity.[8]
Racemization during purification. If using chromatography, ensure the stationary phase and solvent system are neutral, unless a chiral separation is intended. Avoid prolonged exposure to conditions that could cause on-column racemization.

Data Presentation

Table 1: Influence of Reaction Conditions on Enantiomeric Excess (ee) of α-Halo Carboxylic Acids

Parameter Condition Expected Impact on Racemization Enantiomeric Excess (ee) Reference
Synthetic Method Diazotization of (S)-amino acids in 5 N HClMinimal racemization>95%[8]
Base for Auxiliary Cleavage LiOH/H₂O₂Low racemization>99%[9]
NaOHPartial racemization~80% (er 90:10)[9]
Temperature Low (e.g., 0°C)Reduced rate of racemizationHigh[6]
HighIncreased rate of racemizationLow[5]
Base Strength Weak/Sterically Hindered (e.g., DIPEA)Lower tendency for proton abstractionHigh[6]
Strong (e.g., NaOH)Higher tendency for proton abstractionLow[3]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Chloro-3-phenylpropanoic Acid from L-Phenylalanine

This protocol is adapted from the synthesis of (S)-2-chloroalkanoic acids.[8]

Materials:

  • L-Phenylalanine

  • 5 N Hydrochloric Acid

  • Sodium Nitrite (B80452)

  • Sodium Carbonate

  • Diethyl Ether

  • Calcium Chloride

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve L-phenylalanine in 5 N hydrochloric acid.

  • Cool the mixture to 0°C in an ice/salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C with vigorous stirring.

  • After the addition is complete, allow the reaction to stand at room temperature overnight.

  • Carefully evacuate the flask with stirring to remove nitrogen oxides.

  • Neutralize the mixture by adding solid sodium carbonate in small portions.

  • Extract the product with diethyl ether.

  • Wash the combined ether layers with brine and dry over calcium chloride.

  • Remove the ether by rotary evaporation.

  • Fractionally distill the oily residue under reduced pressure to obtain (S)-2-chloro-3-phenylpropanoic acid.

Protocol 2: Chiral HPLC Analysis of this compound

This is a general guideline for determining the enantiomeric excess.

Materials:

Procedure:

  • Prepare a dilute solution of the purified this compound in the mobile phase (e.g., 1 mg/mL).

  • Select an appropriate chiral HPLC column. Polysaccharide-based columns are often effective for this class of compounds.[10]

  • Prepare the mobile phase. A mixture of hexane and isopropanol is common for normal-phase chiral separations. Add a small amount of trifluoroacetic acid (e.g., 0.1%) for acidic analytes. The exact ratio of solvents should be optimized for baseline separation.

  • Set the flow rate (e.g., 1 mL/min) and UV detection wavelength (e.g., 254 nm).

  • Inject the sample and record the chromatogram.

  • Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.

Visualizations

Caption: Base-catalyzed racemization of this compound via a planar enolate intermediate.

Synthesis_Workflow start Start: L-Phenylalanine diazotization Diazotization (NaNO₂, 5N HCl, <5°C) start->diazotization neutralization Neutralization (Na₂CO₃) diazotization->neutralization extraction Extraction (Diethyl Ether) neutralization->extraction purification Purification (Distillation) extraction->purification analysis Chiral HPLC Analysis purification->analysis end Product: (S)-2-Chloro-3-phenylpropanoic acid analysis->end

Caption: Experimental workflow for the synthesis of (S)-2-chloro-3-phenylpropanoic acid.

References

Stability and storage conditions for 2-Chloro-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-Chloro-3-phenylpropanoic acid for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For specific temperature recommendations, it is always best to consult the product label.[3]

Q2: How stable is this compound under standard laboratory conditions?

A2: this compound is chemically stable under standard ambient conditions, such as room temperature.[2][3] It is also considered stable when stored under the recommended storage conditions.[1]

Q3: Are there any materials or substances that are incompatible with this compound?

A3: Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases.[1][2] Contact with these substances can lead to degradation of the compound.

Q4: What are the potential hazardous decomposition products of this compound?

A4: In the event of a fire or thermal decomposition, this compound may produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), chlorine, ammonia, and hydrogen chloride gas.[1]

Q5: What are the best practices for handling this compound in the laboratory?

A5: When handling this compound, it is important to use appropriate personal protective equipment, such as gloves and safety goggles.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2] It is also recommended to prevent the chemical from entering the environment.[1]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Change in physical appearance (e.g., color, clumping) - Exposure to moisture or air due to an improperly sealed container. - Storage at an inappropriate temperature.- Ensure the container is always tightly sealed after use. - Verify the storage temperature aligns with the manufacturer's recommendation.
Inconsistent experimental results - Degradation of the compound due to improper storage. - Contamination from incompatible materials.- Review storage conditions and ensure they meet the recommended guidelines. - Check for any potential cross-contamination in the storage area.
Visible degradation or reaction in storage - Proximity to incompatible materials such as strong acids, bases, or oxidizing agents.- Immediately and safely remove the compound from the vicinity of incompatible substances. - Review your chemical storage plan to ensure proper segregation of chemicals.

Storage and Stability Data

ParameterRecommendationSource
Storage Temperature Cool, dry place. Refer to the product label for specific temperatures.[1][3]
Container Tightly closed.[1][2]
Atmosphere Well-ventilated area.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][2]
Chemical Stability Stable under recommended storage and standard ambient conditions.[1][2][3]

Experimental Protocols

General Protocol for Assessing Chemical Stability

Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, light, humidity, pH).

Materials:

  • This compound

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • Analytical balance

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

  • pH meter

  • Appropriate solvents and buffers

Methodology:

  • Initial Characterization:

    • Perform initial analysis of a reference sample of this compound to determine its purity and key characteristics (e.g., appearance, melting point, spectral data). This will serve as the baseline (T=0).

  • Forced Degradation Studies:

    • Thermal Stress: Expose the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • Photostability: Expose the compound to a light source according to ICH Q1B guidelines.

    • Humidity Stress: Expose the compound to high humidity levels (e.g., 75% RH, 90% RH) at a controlled temperature.

    • pH Stress: Prepare solutions of the compound in a range of pH buffers (e.g., pH 2, 7, 9) and monitor for degradation over time.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, GC) to quantify the amount of remaining this compound and detect any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and, if possible, characterize the major degradation products.

    • Determine the degradation kinetics and predict the shelf life under specific storage conditions.

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_incompatibilities Incompatible Materials Temperature Temperature (Cool) Stability Stability of This compound Temperature->Stability affects Moisture Moisture (Dry) Moisture->Stability affects Atmosphere Atmosphere (Well-ventilated) Atmosphere->Stability affects Container Container (Tightly Closed) Container->Stability affects Oxidizing_Agents Strong Oxidizing Agents Oxidizing_Agents->Stability degrades Acids Strong Acids Acids->Stability degrades Bases Strong Bases Bases->Stability degrades

Caption: Factors influencing the stability of this compound.

References

Handling and safety precautions for 2-Chloro-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Chloro-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. The primary hazards include:

  • Skin irritation [1]

  • Serious eye irritation [1]

  • May cause respiratory irritation [1]

  • It may be harmful if swallowed.[1]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: To minimize exposure and ensure safety, the following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are required.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended to avoid inhaling dust.[1]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of this material as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[1]

Troubleshooting Guides

Problem: I observe skin irritation after handling the compound.

  • Immediate Action: Wash the affected area thoroughly with soap and water.

  • Prevention: Always wear appropriate chemical-resistant gloves and a lab coat. Ensure gloves are inspected for tears or holes before use.

  • Troubleshooting: If irritation persists after washing, seek medical advice. Review your handling procedures to identify any potential gaps in your PPE usage.

Problem: The compound has formed clumps in the storage container.

  • Cause: This may be due to improper storage in a humid environment.

  • Solution: While carefully handling the material in a fume hood to avoid dust inhalation, you can gently break up the clumps with a clean, dry spatula.

  • Prevention: Ensure the container is always tightly sealed after use and stored in a dry, cool place.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₉H₉ClO₂[4][5]
Molecular Weight184.62 g/mol [4][6]
CAS Number7474-06-8[4][5][6]

Experimental Protocols

General Protocol for Handling and Weighing this compound

  • Preparation: Before handling the compound, ensure you are in a well-ventilated laboratory, preferably with a chemical fume hood. Put on all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Weighing:

    • Place a clean, dry weighing boat on an analytical balance and tare it.

    • Carefully open the container of this compound inside the fume hood to minimize inhalation of any airborne powder.

    • Using a clean spatula, carefully transfer the desired amount of the solid to the weighing boat.

    • Securely close the container of the stock chemical.

  • Dissolving:

    • If the experimental procedure requires a solution, add the weighed solid to your chosen solvent in an appropriate flask.

    • Stir or sonicate as required to achieve dissolution.

  • Cleanup:

    • Clean the spatula and any other contaminated surfaces.

    • Dispose of the weighing boat and any other disposable materials in the designated hazardous waste container.

    • Wash your hands thoroughly after the procedure is complete.

Mandatory Visualization

Spill_Response_Workflow cluster_scene cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_final Final Steps Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Ventilate Ensure Adequate Ventilation (if safe to do so) Evacuate->Ventilate PPE Don Appropriate PPE (gloves, goggles, respirator if needed) Ventilate->PPE Contain Contain the Spill (use inert absorbent material) PPE->Contain Collect Carefully Sweep or Scoop up Material Contain->Collect Container Place in a Labeled Hazardous Waste Container Collect->Container Decontaminate Decontaminate the Area with Soap and Water Container->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident to Lab Supervisor Dispose->Report

Caption: Workflow for handling a spill of this compound.

References

Technical Support Center: Reactions Involving 2-Chloro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for work-up procedures involving 2-Chloro-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and purification of compounds derived from this versatile reagent.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Issue 1: Low or No Yield of the Desired Product After Work-up

  • Question: I performed a reaction with this compound, but after the work-up procedure, I obtained a very low yield or none of my expected product. What could have gone wrong?

  • Answer: Low or no yield can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshoot the issue:

    • Incomplete Reaction: Before initiating the work-up, it is crucial to confirm the reaction has gone to completion. This can be monitored by techniques like Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature.

    • Product Solubility: Your product might be partially soluble in the aqueous layer during extraction. To mitigate this, you can:

      • Saturate the aqueous layer with brine (a saturated solution of NaCl) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.

      • Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).

    • pH-Dependent Solubility: If your product contains acidic or basic functional groups, its solubility in aqueous and organic layers will be highly dependent on the pH. For instance, if your product is a carboxylic acid, it will be soluble in a basic aqueous solution (e.g., saturated sodium bicarbonate). Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during extraction.

    • Emulsion Formation: The formation of a stable emulsion during extraction can trap your product and lead to significant loss. Refer to the "Emulsion Formation During Extraction" issue in this guide for detailed troubleshooting steps.

    • Product Volatility: While less common for derivatives of this compound, if your product has a low boiling point, it may be lost during solvent removal under reduced pressure (e.g., on a rotary evaporator). Use moderate temperatures and pressures during this step.

Issue 2: Presence of Unreacted Starting Material in the Final Product

  • Question: My final product is contaminated with unreacted this compound. How can I remove it?

  • Answer: The presence of the acidic starting material can often be addressed with a simple acid-base extraction.

    • Procedure:

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will react to form its sodium salt, which is soluble in the aqueous layer.

      • Separate the organic layer.

      • To ensure complete removal, repeat the washing step with saturated NaHCO₃ solution.

      • Finally, wash the organic layer with brine to remove any residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate under reduced pressure.

Issue 3: Formation of a Significant Amount of Side Products

  • Question: My reaction has produced several side products, complicating the purification process. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation is a common challenge. With this compound, potential side reactions include elimination and over-reaction.

    • Elimination Reactions: The chloro group can be eliminated to form an unsaturated compound, particularly under basic conditions or at elevated temperatures. To minimize this, use milder reaction conditions and control the stoichiometry of the base carefully.

    • Di- or Poly-substituted Products: In reactions where this compound is the electrophile, using a large excess of the nucleophile can sometimes lead to multiple substitutions if the product itself can react further. Careful control of stoichiometry is key.

    • Purification Strategy: If side products are present, column chromatography on silica (B1680970) gel is a highly effective method for purification. The appropriate solvent system for elution will depend on the polarity of your desired product and the impurities.

Issue 4: The Product is an Oil and Difficult to Crystallize

  • Question: My final product is an oil, and I am struggling to induce crystallization for purification. What should I do?

  • Answer: An oily product can be due to the presence of impurities or the inherent properties of the compound itself, such as being a mixture of isomers.[1]

    • Purification: The most reliable method to purify an oily product is column chromatography on silica gel.[2] This will help remove impurities that may be inhibiting crystallization.

    • Inducing Crystallization: After purification, you can try the following techniques to induce crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a seed for crystallization.

      • Solvent Effects: Dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy. Allow the solution to stand, and crystals may form. Common solvent pairs include ethyl acetate/hexanes or ethanol/water.[1]

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a reaction involving this compound?

A1: A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent and water to separate the desired product from water-soluble impurities and reagents.[3]

  • Experimental Protocol: General Aqueous Work-up

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Add water or an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, or brine) to the separatory funnel.

    • Shake the funnel gently, venting frequently to release any pressure.

    • Allow the layers to separate. The organic layer is typically the top layer if the solvent is less dense than water (e.g., diethyl ether, ethyl acetate) and the bottom layer if it is denser (e.g., dichloromethane).

    • Drain the aqueous layer and then the organic layer.

    • Wash the organic layer sequentially with appropriate aqueous solutions to remove different types of impurities. A common sequence is a wash with dilute acid, followed by a wash with dilute base, and finally a wash with brine.

    • Dry the collected organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

Q2: How do I choose the right organic solvent for extraction?

A2: The choice of extraction solvent is critical for a successful work-up. The ideal solvent should:

  • Readily dissolve the compound of interest.

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal after extraction.

  • Not react with the compound of interest.

Common choices include diethyl ether, ethyl acetate, and dichloromethane.

Q3: What should I do if an emulsion forms during extraction?

A3: Emulsions are a common problem where the organic and aqueous layers do not separate cleanly. To break an emulsion, you can try:

  • Adding a small amount of brine (saturated NaCl solution).

  • Gently swirling the separatory funnel instead of vigorous shaking.

  • Allowing the mixture to stand for an extended period.

  • Filtering the mixture through a pad of Celite.

Q4: What are the most effective methods for purifying the final product?

A4: The two most common and effective purification techniques for products derived from this compound are:

  • Recrystallization: This technique is ideal for purifying solid compounds. It involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.[1]

  • Column Chromatography: This is a versatile technique for purifying both solid and oily compounds. It separates components of a mixture based on their differential adsorption onto a stationary phase (typically silica gel) as they are moved through the column by a mobile phase (the eluent).[4]

Data Presentation

Table 1: Hypothetical Quantitative Data for a Typical Nucleophilic Substitution Reaction

ParameterValue
Moles of this compound10 mmol
Mass of this compound1.85 g
Moles of Nucleophile12 mmol
Theoretical Yield of ProductBased on Limiting Reagent
Actual Yield of Product1.95 g (example)
Percentage Yield85% (example)
Purity (by HPLC or NMR)>98% (example)

Visualizations

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification & Analysis reagents 1. Reagent Setup (this compound, Nucleophile, Solvent) reaction 2. Reaction (Stirring, Heating/Cooling) reagents->reaction monitoring 3. Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete quench 4. Quenching (e.g., addition of water) monitoring->quench Reaction Complete extraction 5. Extraction (Organic Solvent & Aqueous Washes) quench->extraction drying 6. Drying Organic Layer (e.g., MgSO4) extraction->drying evaporation 7. Solvent Removal (Rotary Evaporation) drying->evaporation purification 8. Purification (Column Chromatography or Recrystallization) evaporation->purification analysis 9. Characterization (NMR, MS, etc.) purification->analysis

Caption: Overall experimental workflow from reaction to characterization.

Troubleshooting_Workflow start Problem: Low Product Yield check_reaction Was the reaction complete (check TLC)? start->check_reaction check_extraction Were multiple extractions performed with an appropriate solvent? check_reaction->check_extraction Yes solution_incomplete Optimize reaction conditions: - Increase reaction time - Increase temperature check_reaction->solution_incomplete No check_ph Is the product's solubility pH-dependent? Was pH controlled during work-up? check_extraction->check_ph Yes solution_extraction Perform additional extractions or use a different solvent. check_extraction->solution_extraction No check_emulsion Did an emulsion form during extraction? check_ph->check_emulsion Yes solution_ph Adjust pH of aqueous layer to minimize product solubility. check_ph->solution_ph No solution_emulsion Break emulsion by adding brine or filtering through Celite. check_emulsion->solution_emulsion Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Removal of unreacted starting material from 2-Chloro-3-phenylpropanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-3-phenylpropanoic acid. The focus is on the effective removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound, and how do they influence the purification strategy?

A1: The two primary synthetic routes to this compound start from either L-phenylalanine or cinnamic acid. The choice of starting material is critical as it dictates the nature of the primary impurity to be removed.

  • From L-Phenylalanine: The unreacted starting material is an amino acid, which is zwitterionic. This property allows for separation from the acidic product, this compound, by manipulating the pH during an aqueous workup.

  • From Cinnamic Acid: The unreacted starting material is a carboxylic acid. Separating it from the product, which is also a carboxylic acid, relies on more subtle differences in their physical properties, such as polarity and solubility, which can be exploited during extraction and recrystallization.

Q2: I am struggling with the separation of this compound from unreacted L-phenylalanine. What is the best approach?

A2: The most effective method is a liquid-liquid extraction based on the differing acidic and basic properties of the product and the starting material. This compound is a simple carboxylic acid, while L-phenylalanine is an amino acid with both a carboxylic acid and an amino group. By adjusting the pH of the aqueous phase, you can selectively extract your product into an organic solvent, leaving the zwitterionic or charged phenylalanine in the aqueous layer.

Q3: How can I remove unreacted cinnamic acid from my this compound product?

A3: Since both the product and the starting material are carboxylic acids, an acid-base extraction alone will not be effective for separation. The primary methods for purification in this case are recrystallization and column chromatography. These techniques exploit differences in solubility and polarity between the two molecules.[1][2]

Q4: My final product of this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indication of impurities in your product. The presence of unreacted starting materials, by-products, or residual solvents will disrupt the crystal lattice of the pure compound, leading to these observations. Further purification is necessary.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of this compound and related compounds.[3] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common setup. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress and the effectiveness of purification steps.

Troubleshooting Guides

Issue 1: Removal of Unreacted L-Phenylalanine
Problem Potential Cause Recommended Solution
Poor separation during liquid-liquid extraction. Incorrect pH of the aqueous phase.Ensure the aqueous phase is acidic (pH ~2) to fully protonate the carboxylic acid groups of both molecules, making them more soluble in an organic solvent. Subsequently, a basic wash can deprotonate the carboxylic acids, but the zwitterionic nature of phenylalanine at neutral pH can be exploited.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Unreacted phenylalanine co-precipitates during product crystallization. The chosen recrystallization solvent does not sufficiently differentiate between the product and the impurity.Phenylalanine is highly polar and soluble in water, while this compound is less so. Consider a mixed solvent system like ethanol (B145695)/water or methanol/water for recrystallization. The product should be significantly more soluble in the hot solvent mixture than in the cold, while phenylalanine remains more soluble in the cold aqueous component.
Issue 2: Removal of Unreacted Cinnamic Acid
Problem Potential Cause Recommended Solution
Product and starting material co-elute during column chromatography. The solvent system (mobile phase) has incorrect polarity.Optimize the mobile phase polarity using TLC first. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point. A gradual increase in polarity should allow for the separation of the two acids.
Low recovery after recrystallization. The chosen solvent is too good at dissolving the product, even at low temperatures.Cinnamic acid is known to be recrystallized from ethanol/water mixtures.[2][4] Experiment with the solvent ratio to find the optimal balance where the product crystallizes upon cooling, while the unreacted cinnamic acid remains in the mother liquor.
Oiling out instead of crystallization.This occurs when the solution is supersaturated or cools too quickly. Try using a larger volume of solvent, allowing the solution to cool more slowly, or adding a seed crystal of the pure product.

Data Presentation

Table 1: Solubility Properties for Purification Planning
Compound Water Solubility Organic Solvent Solubility (e.g., Diethyl Ether, Ethyl Acetate) Key for Separation
This compound Sparingly solubleSolubleCarboxylic acid functionality allows for extraction into a basic aqueous solution.
L-Phenylalanine SolubleInsolubleZwitterionic nature; soluble in aqueous solutions, especially at non-neutral pH.
Cinnamic Acid Slightly soluble in hot water, very slightly soluble in cold water[2]SolubleDifferences in polarity and crystal packing compared to the product allow for separation by recrystallization and chromatography.

Experimental Protocols

Protocol 1: Removal of Unreacted L-Phenylalanine by Acid-Base Extraction

Objective: To separate this compound from unreacted L-phenylalanine based on their differential solubility in acidic and organic phases.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This step is to ensure any unreacted basic reagents are removed. Discard the aqueous layer.

  • Extraction of Product: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Unreacted L-phenylalanine, being zwitterionic, will have limited solubility in the organic layer and will preferentially remain in the aqueous phase or at the interface. Repeat the extraction twice.

  • Isolation of Product: Combine the aqueous extracts. Cool the solution in an ice bath and acidify to pH ~2 with concentrated HCl. The this compound will precipitate out of the solution.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System

Objective: To purify this compound from non-polar impurities, such as unreacted cinnamic acid, by recrystallization.

Methodology:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for compounds like cinnamic acid and its derivatives.[2][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Induce Cloudiness: While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Mandatory Visualizations

experimental_workflow_extraction cluster_start Starting Point cluster_process Purification Process cluster_end Final Product cluster_waste By-products/Waste crude_mixture Crude Reaction Mixture (Product + Phenylalanine) dissolve Dissolve in Organic Solvent crude_mixture->dissolve extract_bicarb Extract with aq. NaHCO3 dissolve->extract_bicarb separate_layers Separate Layers extract_bicarb->separate_layers phenylalanine_waste Aqueous Layer with Phenylalanine acidify Acidify Aqueous Layer with HCl separate_layers->acidify Aqueous Layer separate_layers->phenylalanine_waste Aqueous Layer contains Phenylalanine Salt organic_waste Organic Layer (Neutral Impurities) separate_layers->organic_waste Organic Layer filter_dry Filter and Dry acidify->filter_dry pure_product Pure 2-Chloro-3-phenylpropanoic acid filter_dry->pure_product

Caption: Workflow for removal of L-Phenylalanine via acid-base extraction.

experimental_workflow_recrystallization cluster_start Starting Point cluster_process Purification Process cluster_end Final Product cluster_waste By-products/Waste crude_product Crude Product (Product + Cinnamic Acid) dissolve Dissolve in Minimum Hot Ethanol crude_product->dissolve add_water Add Hot Water until Cloudy dissolve->add_water add_ethanol Add Hot Ethanol until Clear add_water->add_ethanol cool Cool Slowly, then Ice Bath add_ethanol->cool filter Vacuum Filter cool->filter pure_crystals Pure Crystals of This compound filter->pure_crystals mother_liquor Mother Liquor (Contains Cinnamic Acid) filter->mother_liquor Filtrate

Caption: Workflow for purification via mixed-solvent recrystallization.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-3-phenylpropanoic Acid and 2-Bromo-3-phenylpropanoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Halogenated phenylpropanoic acids, particularly 2-Chloro-3-phenylpropanoic acid and 2-Bromo-3-phenylpropanoic acid, are valuable building blocks due to their reactive α-halo acid moiety. This guide provides an objective comparison of these two compounds, focusing on their synthesis, reactivity, and applications, supported by available experimental data and established chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties can influence their handling, reactivity, and purification.

PropertyThis compound2-Bromo-3-phenylpropanoic acid
Molecular Formula C₉H₉ClO₂C₉H₉BrO₂
Molecular Weight 184.62 g/mol 229.07 g/mol
CAS Number 7474-06-816503-53-0

Synthesis of 2-Halo-3-phenylpropanoic Acids

Both this compound and 2-Bromo-3-phenylpropanoic acid can be synthesized from the readily available amino acid, L-phenylalanine, through a diazotization reaction. This method allows for the preparation of enantiomerically enriched products.

Experimental Protocol: Synthesis from L-Phenylalanine

Objective: To synthesize (S)-2-halo-3-phenylpropanoic acid from (S)-phenylalanine.

Materials:

  • (S)-Phenylalanine

  • Hydrochloric acid (for the chloro derivative) or Hydrobromic acid (for the bromo derivative)

  • Sodium nitrite (B80452) (NaNO₂)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Dissolve (S)-Phenylalanine in an aqueous solution of the corresponding hydrohalic acid (HCl or HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature below 5 °C. Vigorous stirring is essential.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time, followed by gradual warming to room temperature.

  • Extract the product from the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-halo-3-phenylpropanoic acid.

  • The crude product can be further purified by recrystallization or chromatography.

Expected Yields:

CompoundStarting MaterialTypical Yield
(S)-2-Chloro-3-phenylpropanoic acid(S)-Alanine58-65%[1]
(S)-2-Bromo-3-phenylpropanoic acid(S)-Phenylalanine-

Diagram of the Synthetic Pathway:

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product L-Phenylalanine L-Phenylalanine Product 2-Halo-3-phenylpropanoic acid L-Phenylalanine->Product Diazotization HX HX (X = Cl or Br) NaNO2 NaNO₂

Caption: General synthetic scheme for 2-halo-3-phenylpropanoic acids.

Reactivity in Nucleophilic Substitution Reactions

The primary difference in the synthetic utility of 2-chloro- and 2-bromo-3-phenylpropanoic acid lies in the reactivity of the carbon-halogen bond. In nucleophilic substitution reactions, the halogen acts as a leaving group. The C-Br bond is weaker and bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable, and weaker base.[2][3]

This difference in leaving group ability directly translates to higher reaction rates for the bromo derivative in both Sₙ1 and Sₙ2 reactions.[2]

Table of Relative Reactivity:

Reaction TypeReactivity OrderRationale
Sₙ2 2-Bromo-3-phenylpropanoic acid > this compoundBromide is a better leaving group than chloride.[2]
Sₙ1 2-Bromo-3-phenylpropanoic acid > this compoundThe rate-determining step is the formation of the carbocation, which is facilitated by a better leaving group.

Diagram of Nucleophilic Substitution Reactivity:

Reactivity cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Chloro This compound SN2 Sₙ2 Reaction Chloro->SN2 Bromo 2-Bromo-3-phenylpropanoic acid Bromo->SN2 Product_Chloro Substituted Product SN2->Product_Chloro Slower Rate Product_Bromo Substituted Product SN2->Product_Bromo Faster Rate

Caption: Relative reactivity in Sₙ2 reactions.

Performance in Synthesis: A Comparative Overview

While direct, side-by-side quantitative comparisons in the literature are scarce, the established principles of organic chemistry allow for a qualitative and semi-quantitative assessment.

  • Reaction Times and Temperatures: Due to the higher reactivity of the C-Br bond, reactions involving 2-bromo-3-phenylpropanoic acid can often be carried out under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its chloro-analog to achieve similar conversions.

  • Yields: In many nucleophilic substitution reactions, the use of the bromo-derivative can lead to higher yields, as the competing elimination reactions might be less pronounced under the milder conditions required. However, the increased reactivity of the bromo compound can also lead to more side products if the reaction is not carefully controlled.

  • Cost and Availability: Generally, chloro-compounds are less expensive and more readily available than their bromo-counterparts. This economic factor can be a significant consideration in large-scale synthesis.

Applications in Drug Development

Both 2-chloro- and 2-bromo-3-phenylpropanoic acid are valuable intermediates in the synthesis of various pharmaceutical agents. Their ability to introduce the 3-phenylpropanoic acid scaffold with a reactive handle at the 2-position makes them useful for creating libraries of compounds for drug discovery.[4]

Derivatives of phenylpropanoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Conclusion

The choice between this compound and 2-Bromo-3-phenylpropanoic acid in a synthetic strategy depends on a balance of reactivity, cost, and desired reaction outcomes.

  • 2-Bromo-3-phenylpropanoic acid is the preferred choice when higher reactivity is desired, allowing for milder reaction conditions and potentially higher yields in nucleophilic substitution reactions. This is particularly advantageous in the synthesis of complex molecules where sensitive functional groups are present.

  • This compound offers a more cost-effective alternative. While it may require more forcing reaction conditions, it can be a suitable choice for large-scale syntheses where cost is a primary driver and the substrate is stable to the required conditions.

For researchers and drug development professionals, a thorough understanding of these differences is crucial for the efficient design and execution of synthetic routes towards novel therapeutic agents.

References

Comparison of different chlorinating agents for 3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of acyl chlorides is a critical step in the preparation of a wide array of organic molecules. The conversion of 3-phenylpropanoic acid to its corresponding acyl chloride, 3-phenylpropanoyl chloride, can be achieved using several chlorinating agents. This guide provides an objective comparison of three common reagents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅), supported by experimental data and detailed methodologies to aid in reagent selection and process optimization.

Performance Comparison

The choice of chlorinating agent significantly impacts reaction efficiency, work-up procedures, and the purity of the final product. Below is a summary of the quantitative data for the chlorination of 3-phenylpropanoic acid using each of the three reagents.

Chlorinating AgentTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)Key Byproducts
Thionyl Chloride (SOCl₂)~95%Reflux (~79°C)1-3SO₂(g), HCl(g)
Oxalyl Chloride ((COCl)₂)>95%Room Temperature1.5CO₂(g), CO(g), HCl(g)
Phosphorus Pentachloride (PCl₅)High (exact % not specified)Room Temp to Reflux2-4POCl₃(l), HCl(g)

In-Depth Analysis of Chlorinating Agents

Thionyl Chloride (SOCl₂) is a widely used and cost-effective reagent for the synthesis of acyl chlorides. The reaction with 3-phenylpropanoic acid typically proceeds at reflux temperature, offering a high yield of the desired product. A significant advantage of using thionyl chloride is that the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.[1][2]

Oxalyl Chloride ((COCl)₂) , often used with a catalytic amount of N,N-dimethylformamide (DMF), is another highly effective reagent.[3] It offers the distinct advantage of reacting at room temperature, which can be beneficial for sensitive substrates.[3] Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride are gaseous (carbon dioxide, carbon monoxide, and hydrogen chloride), which facilitates product isolation.[3][4] This method is reported to provide a high yield of 3-phenylpropanoyl chloride.[3]

Phosphorus Pentachloride (PCl₅) is a powerful chlorinating agent that readily converts carboxylic acids to their corresponding acyl chlorides. The reaction can be carried out at room temperature or with gentle heating.[5] However, a key difference from the other two reagents is the formation of a liquid byproduct, phosphorus oxychloride (POCl₃), in addition to gaseous hydrogen chloride. The presence of POCl₃ can complicate the purification of the desired 3-phenylpropanoyl chloride, often requiring careful distillation.

Experimental Protocols

Below are detailed experimental protocols for the chlorination of 3-phenylpropanoic acid with each of the discussed reagents.

Protocol 1: Chlorination using Thionyl Chloride

Materials:

  • 3-Phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) (or other inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenylpropanoic acid (1 equivalent).

  • Add an excess of thionyl chloride (e.g., 2 equivalents), either neat or in an anhydrous inert solvent like toluene.

  • Heat the reaction mixture to reflux (approximately 79°C for neat thionyl chloride) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

  • The crude 3-phenylpropanoyl chloride can be purified by vacuum distillation.

Protocol 2: Chlorination using Oxalyl Chloride and Catalytic DMF

Materials:

  • 3-Phenylpropanoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas outlet/bubbler

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a gas outlet, dissolve 3-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature. Gas evolution (CO₂, CO, HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1.5 hours. The completion of the reaction is indicated by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-phenylpropanoyl chloride.[3] The product is often of high purity and can be used in the next step without further purification.

Protocol 3: Chlorination using Phosphorus Pentachloride

Materials:

  • 3-Phenylpropanoic acid

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous inert solvent (e.g., dichloromethane or carbon tetrachloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle (optional)

  • Distillation apparatus

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-phenylpropanoic acid (1 equivalent) and an anhydrous inert solvent.

  • Slowly add phosphorus pentachloride (1.1 equivalents) portion-wise to the stirred suspension at room temperature. Evolution of HCl gas will occur.

  • Stir the mixture at room temperature for 2-4 hours. Gentle heating to reflux may be applied to ensure the reaction goes to completion.

  • Once the reaction is complete, the mixture will contain the product, the solvent, and the byproduct phosphorus oxychloride.

  • Carefully separate the 3-phenylpropanoyl chloride from the phosphorus oxychloride and solvent by fractional distillation under reduced pressure.

Workflow and Decision Making

The selection of the most appropriate chlorinating agent depends on several factors including scale, cost, available equipment, and the sensitivity of the substrate to heat. The following diagram illustrates a logical workflow for choosing a suitable chlorinating agent for the synthesis of 3-phenylpropanoyl chloride.

G Workflow for Selecting a Chlorinating Agent for 3-Phenylpropanoic Acid A Start: Need to synthesize 3-phenylpropanoyl chloride B Consider Reaction Conditions A->B C Thionyl Chloride (SOCl₂) - Requires reflux - Gaseous byproducts B->C Heat Tolerant? D Oxalyl Chloride ((COCl)₂) - Room temperature reaction - Gaseous byproducts - Requires catalyst (DMF) B->D Mild Conditions Preferred? E Phosphorus Pentachloride (PCl₅) - Room temp or reflux - Liquid byproduct (POCl₃) B->E Alternative Option F Consider Work-up/ Purification C->F D->F E->F G Simple evaporation/ distillation of product F->G SOCl₂ or (COCl)₂ H Fractional distillation to remove POCl₃ required F->H PCl₅ I Select Optimal Reagent G->I H->I

Caption: Decision workflow for selecting a chlorinating agent.

References

Efficacy of 2-Chloro-3-phenylpropanoic Acid Derivatives as NSAIDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-Chloro-3-phenylpropanoic acid derivatives as nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended to support research and development efforts in the field of novel anti-inflammatory agents. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Executive Summary

Derivatives of 2-phenylpropanoic acid are a well-established class of NSAIDs, with prominent members including ibuprofen (B1674241) and naproxen. The introduction of a chloro- substituent to the propanoic acid backbone has been explored as a strategy to modulate the anti-inflammatory and analgesic properties of these compounds. This guide focuses on the available data for these derivatives, with a particular emphasis on a complex pyrrole-containing derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, for which in vivo data is available. While specific in vitro cyclooxygenase (COX) inhibition data for simpler this compound derivatives is limited in the public domain, this guide provides a comparative context using data from structurally related phenylpropanoic acid derivatives.

Data Presentation

In Vitro COX-1 and COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Ibuprofen 1.762.960.59
Nimesulide >102.34>4.27
Derivative 6h 1.762.960.59
Derivative 6l 1.402.340.60

Note: Data for Ibuprofen, Nimesulide, and derivatives 6h and 6l are sourced from a study on 2-(4-substitutedmethylphenyl)propionic acid derivatives.[1] These compounds are structurally related and provide a benchmark for potential COX inhibitory activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The anti-inflammatory efficacy of a complex derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (referred to as Compound 3f), was evaluated in a carrageenan-induced paw edema model in Wistar rats.[2][3][4] The results are compared with the well-established NSAID, diclofenac.

Single Dose Administration:

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 2h
Compound 3f 10Not significant
Compound 3f 20Significant (p = 0.001)
Compound 3f 40Not significant
Diclofenac 25Significant

Repeated Dose Administration (14 days):

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 2h, 3h, and 4h
Compound 3f 10Significant (p < 0.001)
Compound 3f 20Significant (p < 0.001)
Compound 3f 40Significant (p < 0.001)
Diclofenac 25Significant (p < 0.001)

These findings suggest that Compound 3f exhibits potent anti-inflammatory activity, particularly upon repeated administration.[2][3][4]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Heme (cofactor)

  • Detection reagents (e.g., for measuring prostaglandin (B15479496) E2 production)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference NSAIDs.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.

  • Inhibitor Incubation: Add the test compounds or vehicle control to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Detection: Measure the amount of prostaglandin E2 produced using an appropriate method, such as ELISA or a colorimetric assay.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes a standard in vivo model for assessing the anti-inflammatory activity of test compounds.

Animals:

  • Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan solution (1% in sterile saline)

  • Test compounds formulated in a suitable vehicle

  • Reference NSAID (e.g., Diclofenac)

  • Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., control, reference drug, and test compound groups).

  • Compound Administration: Administer the test compounds, reference drug, or vehicle to the respective groups via an appropriate route (e.g., intraperitoneally or orally).

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This protocol is used to evaluate the peripheral analgesic activity of test compounds.

Animals:

  • Swiss albino mice.

Materials:

  • Acetic acid solution (0.6-1% in distilled water)

  • Test compounds formulated in a suitable vehicle

  • Reference analgesic (e.g., Aspirin or Diclofenac)

  • Observation chambers

Procedure:

  • Animal Acclimatization and Grouping: Similar to the paw edema assay.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle to the respective groups.

  • Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), inject 0.1 mL/10g of body weight of the acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20-30 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Mandatory Visualizations

NSAID_Mechanism_of_Action Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Liberates COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammation) AA->COX2 PGs_Thromboxanes Prostaglandins & Thromboxanes COX1->PGs_Thromboxanes COX2->PGs_Thromboxanes Inflammation Inflammation, Pain, Fever PGs_Thromboxanes->Inflammation GI_Protection GI Mucosal Protection, Platelet Aggregation PGs_Thromboxanes->GI_Protection NSAIDs 2-Chloro-3-phenylpropanoic acid derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 enzymes.

Experimental_Workflow_NSAID_Evaluation start Start: Synthesize/Obtain 2-Chloro-3-phenylpropanoic acid derivatives in_vitro In Vitro Screening: COX-1/COX-2 Inhibition Assay start->in_vitro determine_ic50 Determine IC50 values and Selectivity Index in_vitro->determine_ic50 in_vivo In Vivo Efficacy Studies determine_ic50->in_vivo Select promising candidates anti_inflammatory Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in_vivo->anti_inflammatory analgesic Analgesic Assay: Acetic Acid-Induced Writhing in_vivo->analgesic data_analysis Data Analysis and Comparison with Standard NSAIDs anti_inflammatory->data_analysis analgesic->data_analysis conclusion Conclusion on Efficacy and Potential for Further Development data_analysis->conclusion

Caption: General experimental workflow for evaluating the efficacy of NSAID candidates.

References

A Comparative Guide to Validated Analytical Methods for 2-Chloro-3-phenylpropanoic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for chiral compounds like 2-Chloro-3-phenylpropanoic acid is a critical aspect of quality control and regulatory compliance. The presence of enantiomeric and process-related impurities can significantly impact the efficacy and safety of a drug substance. This guide provides an objective comparison of validated analytical methods for determining the purity of this compound, complete with supporting experimental data and detailed methodologies.

The primary techniques for chiral separations and purity assessment include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1][] The choice of method often depends on the volatility of the analyte, its thermal stability, and the specific requirements of the analysis in terms of speed, resolution, and sensitivity.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of non-volatile and thermally sensitive compounds.[3] Gas Chromatography (GC) is better suited for volatile and thermally stable compounds; for non-volatile compounds like this compound, derivatization is often necessary to increase volatility.[4] Supercritical Fluid Chromatography (SFC) offers a "green" alternative with faster analysis times compared to HPLC.[4]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds is based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5]Separation utilizes a supercritical fluid, most commonly CO2, as the mobile phase.[4]
Applicability Ideal for non-volatile and thermally unstable compounds.[3]Best suited for volatile and thermally stable compounds or those that can be derivatized to become volatile.[4]Applicable to a wide range of compounds, including chiral molecules; often provides faster separations than HPLC.
Sample Preparation Typically involves dissolving the sample in a solvent compatible with the mobile phase.May require derivatization (e.g., esterification) to increase the volatility of the analyte.[4]Sample is dissolved in a suitable organic solvent.
Potential Impurities Detected Enantiomeric impurity (the opposite enantiomer), starting materials, reaction by-products, and degradation products.Enantiomeric impurity, residual solvents, and other volatile impurities.Enantiomeric impurity and other process-related impurities.
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).[5]UV-Vis, DAD, MS.

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC (RP-HPLC) method is designed for the separation and quantification of the enantiomers of this compound and potential non-volatile impurities.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralcel OD-H, or a Pirkle-type column).

    • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical mobile phase could be n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the mobile phase to get a concentration of 100 µg/mL.

    • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase.

  • Data Analysis: The percentage purity is determined by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Gas Chromatography (GC) Method

This method requires derivatization of the carboxylic acid to a more volatile ester.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and a split/splitless injector.

  • Derivatization (Esterification):

    • To 1 mg of the this compound sample, add 1 mL of 1.25 M HCl in methanol.[4]

    • Heat the mixture at 60 °C for 30 minutes.[4]

    • Evaporate the solvent under a stream of nitrogen.[4]

    • Reconstitute the residue in 1 mL of a volatile solvent like ethyl acetate.[4]

  • Chromatographic Conditions:

    • Column: Chiral GC column (e.g., a cyclodextrin-based column like beta-DEX or gamma-DEX, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 120 °C, hold for 2 minutes.

      • Ramp: Increase at 5 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Injector Temperature: 250 °C.[4]

    • Detector Temperature (FID): 280 °C.[4]

    • Injection Volume: 1 µL (splitless).[4]

  • Data Analysis: Similar to HPLC, purity and enantiomeric excess are calculated from the peak areas in the chromatogram.

Logical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis start Sample of this compound dissolution Dissolution in appropriate solvent start->dissolution derivatization Derivatization (for GC) dissolution->derivatization method_selection Method Selection dissolution->method_selection gc GC Analysis derivatization->gc hplc HPLC Analysis method_selection->hplc Non-volatile method_selection->gc Volatile (derivatized) chromatogram Obtain Chromatogram hplc->chromatogram gc->chromatogram peak_integration Peak Integration and Area Calculation chromatogram->peak_integration purity_calc Purity and Impurity Calculation peak_integration->purity_calc report Final Report purity_calc->report

References

A Comparative Analysis of the Reactivity of Halo-Substituted Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reactivity of halo-substituted phenylpropanoic acids. These compounds are significant in medicinal chemistry and materials science, where their chemical behavior, influenced by the nature and position of the halogen substituent, is crucial for the development of new molecules with desired properties. The analysis is supported by theoretical data derived from linear free-energy relationships, and detailed experimental protocols are provided for empirical validation.

Introduction to Reactivity and Substituent Effects

The reactivity of a carboxylic acid is fundamentally linked to its acidity, which is the propensity of the carboxyl group (-COOH) to donate a proton. The acidity is quantified by the acid dissociation constant (Ka) or its logarithmic form, pKa. A lower pKa value indicates a stronger acid and, generally, a more reactive carboxyl group towards nucleophilic attack or other reactions.

In halo-substituted phenylpropanoic acids, the halogen atom on the phenyl ring significantly influences the acidity of the distant carboxylic acid group through electronic effects. These effects are primarily:

  • Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing effect is transmitted through the carbon chain, stabilizing the resulting carboxylate anion and thus increasing the acidity of the parent acid.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating effect partially counteracts the inductive effect.

The overall electronic influence of a substituent is a balance of these two effects and is quantitatively described by the Hammett equation.

Quantitative Comparison of Reactivity

The Hammett equation is given by:

log(K/K₀) = ρσ

or, in terms of pKa:

pKa = pKa₀ - ρσ

where:

  • pKa₀ is the pKa of the unsubstituted parent compound (3-phenylpropanoic acid).

  • pKa is the pKa of the substituted compound.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of substituted phenylpropanoic acids in water, ρ has been determined to be 0.212.[1]

The pKa of the unsubstituted 3-phenylpropanoic acid is 4.66 .[2][3][4][5] Using this value and the established Hammett constants, we can calculate the predicted pKa for each halo-substituted derivative.

Table 1: Physical Properties of 3-Phenylpropanoic Acid and its 4-Halo Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Phenylpropanoic AcidC₉H₁₀O₂150.1747-50[5]
3-(4-Fluorophenyl)propanoic AcidC₉H₉FO₂168.1686-91[6]
3-(4-Chlorophenyl)propanoic AcidC₉H₉ClO₂184.62127-131[7]
3-(4-Bromophenyl)propanoic AcidC₉H₉BrO₂229.07Not Available
3-(4-Iodophenyl)propanoic AcidC₉H₉IO₂276.07140-142

Table 2: Hammett Substituent Constants (σp) for Para-Substituents

Substituent (X)Hammett Constant (σp)
-H0.00
-F0.06
-Cl0.23[8]
-Br0.23[8]
-I0.18[8]

Table 3: Calculated pKa Values for 4-Halo-Substituted 3-Phenylpropanoic Acids

CompoundHammett Constant (σp)Calculated pKaPredicted Acidity Trend
3-Phenylpropanoic Acid0.004.66 (Reference)-
3-(4-Fluorophenyl)propanoic Acid0.064.65Stronger
3-(4-Iodophenyl)propanoic Acid0.184.62Stronger
3-(4-Chlorophenyl)propanoic Acid0.234.61Strongest
3-(4-Bromophenyl)propanoic Acid0.234.61Strongest

Note: The calculated pKa values are derived from the Hammett equation (pKa = 4.66 - 0.212 * σp).

From the calculated data, the expected order of acidity (and thus general reactivity of the carboxyl group) is: Chloro/Bromo > Iodo > Fluoro > Unsubstituted

This trend reflects the dominance of the inductive effect of the halogens, which withdraws electron density and stabilizes the carboxylate anion. The chloro and bromo derivatives are predicted to be the most acidic due to their strong inductive effects. While fluorine is the most electronegative, its resonance effect can be more significant in some systems, leading to a smaller overall electron-withdrawing character as reflected in its σp value. The propanoic chain attenuates these electronic effects, which is why the differences in pKa are subtle, a fact captured by the small ρ value of 0.212.[1]

Visualizing Relationships and Workflows

Electronic_Effects Figure 1: Electronic Effects of a Para-Halogen Substituent substituent Para-Halogen Substituent (X) ring Phenyl Ring substituent->ring -I (Inductive Withdrawal) +R (Resonance Donation) chain Propanoic Acid Chain ring->chain Transmission of Electronic Effect carboxyl Carboxyl Group (-COOH) chain->carboxyl Stabilization of Conjugate Base

Caption: Figure 1: A diagram illustrating the inductive and resonance effects of a para-halogen substituent on the reactivity of the carboxyl group in phenylpropanoic acid.

Hammett_Plot Figure 2: Conceptual Hammett Plot for Phenylpropanoic Acid Ionization xaxis xaxis_end xaxis->xaxis_end  σ (Substituent Constant) yaxis yaxis_end yaxis->yaxis_end log(K/K₀)   H H (σ=0) F F I I Cl Cl/Br line_start line_end line_start->line_end   Slope = ρ = 0.212   (Low sensitivity) origin_label (0,0) ewg_label Electron-Withdrawing -> edg_label <- Electron-Donating

Caption: Figure 2: A conceptual Hammett plot illustrating the linear free-energy relationship for the ionization of 4-substituted 3-phenylpropanoic acids.

Experimental Protocols

To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the halo-substituted phenylpropanoic acid with a strong base and monitoring the pH change.

Materials and Equipment:

  • Halo-substituted phenylpropanoic acid sample (e.g., 3-(4-chlorophenyl)propanoic acid)

  • 0.1 M standardized sodium hydroxide (B78521) (NaOH) solution

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the carboxylic acid and dissolve it in 50 mL of deionized water in the 100 mL beaker. If solubility is low, a co-solvent like ethanol (B145695) can be used, but this will yield an apparent pKa (pKa_app).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M NaOH solution above the beaker.

  • Initial Reading: Record the initial pH of the acid solution.

  • Titration: Begin adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the equivalence point, which is the steepest part of the titration curve. Continue adding titrant until the pH plateaus in the basic region.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the volume of NaOH at the equivalence point (V_eq) from the inflection point of the curve (or by using a first derivative plot, d(pH)/dV vs. V).

    • The volume at the half-equivalence point is V_half-eq = V_eq / 2.

    • Find the pH on the titration curve that corresponds to V_half-eq. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.

  • Replication: Repeat the titration at least twice more for each compound to ensure reproducibility.

pKa_Determination_Workflow Figure 3: Experimental Workflow for pKa Determination start Start prep 1. Prepare Acid Solution (weigh sample, dissolve) start->prep setup 2. Calibrate pH Meter & Set Up Titration Apparatus prep->setup titrate 3. Titrate with NaOH (add increments, record V & pH) setup->titrate plot 4. Plot Titration Curve (pH vs. Volume NaOH) titrate->plot find_veq 5. Determine Equivalence Point (Veq) plot->find_veq find_pka 6. Find pH at Veq/2 (pH = pKa) find_veq->find_pka end End find_pka->end

References

A Comparative Analysis of Novel 2-Phenylpropanoic Acid Derivatives and Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of newly synthesized 2-phenylpropanoic acid derivatives against well-established non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen, Naproxen, and Ketoprofen. The following sections objectively compare the performance of these compounds, supported by experimental data, detailed protocols, and visual workflows to aid in research and development.

Introduction to 2-Phenylpropanoic Acid Derivatives

2-Phenylpropanoic acid derivatives, commonly known as "profens," are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins are key signaling molecules involved in inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining kidney function, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[1] The development of new derivatives with improved potency and selectivity for COX-2 over COX-1 is a significant area of research aimed at reducing the gastrointestinal side effects associated with traditional NSAIDs.[2]

Quantitative Performance Data

The inhibitory potency of the new derivatives and known drugs against COX-1 and COX-2 is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Data Source
New Derivative 6h 1.762.960.59[3]
New Derivative 6l 1.402.340.60[3]
Ibuprofen 12800.15[4]
Naproxen 5.6Not Determined-[5]
(S)-Ketoprofen 0.00190.0270.07[5]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from different studies and should be interpreted with this in mind.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The in vitro COX inhibitory activity of the test compounds is determined using a colorimetric or fluorometric inhibitor screening assay.[6][7]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • A suitable buffer (e.g., Tris-HCl)

  • Test compounds and reference drugs (Ibuprofen, Naproxen, Ketoprofen)

  • 96-well plates

  • Plate reader

Procedure:

  • Preparation of Reagents: All reagents, test compounds, and reference drugs are prepared in the appropriate solvents and buffers.

  • Enzyme and Inhibitor Incubation: The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compounds or reference drugs in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well.

  • Detection: The formation of prostaglandin (B15479496) H2 (PGH2), the product of the COX reaction, is measured. In a colorimetric assay, the peroxidase activity of COX is measured by monitoring the absorbance of a chromogen at a specific wavelength. In a fluorometric assay, a probe that fluoresces upon oxidation by PGH2 is used, and the fluorescence is measured.

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established in vivo assay to evaluate the anti-inflammatory activity of new compounds.[8][9][10]

Animals:

  • Male Wistar rats (or other suitable strain) weighing 150-200g.

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compounds and reference drugs

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Grouping and Administration: The rats are divided into groups, including a control group, a reference drug group, and groups for different doses of the test compounds. The test compounds and reference drug are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Visualizing the Pathways and Workflows

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the mechanism of action of 2-phenylpropanoic acid derivatives.

COX_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA₂ cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pla2 Phospholipase A₂ pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins & Thromboxanes pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection, Platelet Aggregation prostaglandins->gi_protection nsaids 2-Phenylpropanoic Acid Derivatives (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition COX_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzymes, Substrate, Buffers) start->prepare_reagents prepare_compounds Prepare Test Compounds & Reference Drugs start->prepare_compounds dispense Dispense Reagents & Compounds into 96-well Plate prepare_reagents->dispense prepare_compounds->dispense pre_incubate Pre-incubate Enzyme with Compounds dispense->pre_incubate initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubate->initiate_reaction measure Measure Product Formation (Colorimetric/Fluorometric) initiate_reaction->measure analyze Data Analysis (Calculate % Inhibition & IC₅₀) measure->analyze end End analyze->end

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 2-Chloro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds. This guide provides a comparative overview of various analytical techniques for determining the enantiomeric excess of 2-Chloro-3-phenylpropanoic acid, a chiral building block of interest in pharmaceutical synthesis. The following sections detail the experimental protocols and performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and Capillary Electrophoresis (CE) for this application.

Data Presentation: Comparison of Analytical Methods

MethodStationary/Chiral SelectorMobile Phase/SolventDetectionKey Performance Metrics
Chiral HPLC Chiralcel® AD-HHexane (B92381):Isopropanol (B130326) (97:3 v/v)UV (254 nm)Baseline separation of enantiomers. Retention times: Minor enantiomer ~8.2 min, Major enantiomer ~8.7 min.[1]
¹H-NMR Spectroscopy (S)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA)CDCl₃400 MHz NMRFormation of diastereomeric esters allows for the differentiation of enantiomers through distinct chemical shifts of protons adjacent to the chiral center.
Chiral GC-MS Cyclodextrin-based chiral capillary columnHeliumMass SpectrometryRequires derivatization to methyl ester. Provides high resolution and sensitivity.
Capillary Electrophoresis Heptakis-2,3,6-tri-O-methyl-β-cyclodextrinPhosphate (B84403) BufferUVEffective for separation of structurally similar 2-arylpropionic acids, suggesting applicability.[2]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers. For this compound, a normal-phase method using a polysaccharide-based chiral stationary phase has been shown to be effective, particularly after esterification.

Protocol for Phenyl Ester Derivative:

  • Column: Chiralcel® AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of hexane and isopropanol (97:3 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The this compound is first derivatized to its phenyl ester. The resulting ester is dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

¹H-NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), can be a powerful tool for determining enantiomeric excess. The formation of diastereomers in situ leads to distinguishable signals in the NMR spectrum. Mosher's acid (MTPA) is a common CDA for this purpose.

Protocol using (S)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA):

  • Derivatization:

    • Convert (S)-(-)-MTPA to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

    • React the racemic this compound (after conversion to the corresponding alcohol or amine) with the (S)-(-)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the diastereomeric MTPA esters or amides.

  • NMR Analysis:

    • Dissolve the resulting diastereomeric mixture in a deuterated solvent (e.g., CDCl₃).

    • Acquire a high-resolution ¹H-NMR spectrum (≥400 MHz).

  • Data Analysis: Identify a well-resolved proton signal (typically the proton at the chiral center or a nearby methoxy (B1213986) group from the MTPA) for each diastereomer. The enantiomeric excess is determined by the integration ratio of these distinct signals.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds, chiral GC offers excellent resolution and sensitivity. Due to the low volatility of carboxylic acids, derivatization is a necessary prerequisite.

Protocol for Methyl Ester Derivative:

  • Derivatization (Esterification):

    • React this compound with a methylating agent such as diazomethane, or by heating with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄ or BF₃·MeOH).

    • Extract the resulting methyl ester into a suitable organic solvent (e.g., diethyl ether or dichloromethane) and carefully evaporate the solvent.

  • GC-MS Analysis:

    • Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature gradient is applied to ensure good separation and peak shape (e.g., start at 100°C, ramp to 220°C).

    • Injector and Detector Temperatures: Typically set at 250°C.

    • Detection: Mass spectrometry for positive identification and quantification.

  • Data Analysis: The enantiomeric excess is determined from the integrated peak areas of the two enantiomer peaks in the chromatogram.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent. The use of chiral selectors in the background electrolyte enables the separation of enantiomers.

Proposed Protocol:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A phosphate buffer at a pH where the carboxylic acid is ionized (e.g., pH 7), containing a chiral selector. Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin has been shown to be effective for the separation of 2-arylpropionic acids.[2]

  • Applied Voltage: 15-25 kV.

  • Temperature: Controlled at 25°C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve the racemic this compound in the BGE or a compatible solvent.

  • Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.

Mandatory Visualization

Enantiomeric_Excess_Determination_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Technique cluster_DataProcessing Data Processing & Result Racemic_Sample Racemic 2-Chloro-3- phenylpropanoic Acid Derivatization Derivatization (for GC and some NMR/HPLC) Racemic_Sample->Derivatization Optional Dissolution Dissolution in Appropriate Solvent Racemic_Sample->Dissolution Derivatization->Dissolution HPLC Chiral HPLC Dissolution->HPLC NMR Chiral NMR Dissolution->NMR GC Chiral GC Dissolution->GC CE Capillary Electrophoresis Dissolution->CE Peak_Integration Peak Integration / Signal Analysis HPLC->Peak_Integration NMR->Peak_Integration GC->Peak_Integration CE->Peak_Integration Calculation Enantiomeric Excess Calculation Peak_Integration->Calculation Result Final ee (%) Value Calculation->Result

Caption: General workflow for the determination of enantiomeric excess.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of 2-phenylpropanoic acid analogs, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes. This document summarizes quantitative experimental data, details key experimental methodologies, and visualizes important biological pathways and experimental workflows to support further research and development in this field.

Core Structure-Activity Relationships

The biological activity of 2-phenylpropanoic acid derivatives, commonly known as "profens," is dictated by several key structural features:

  • The Carboxylic Acid Moiety: This acidic group is crucial for the anti-inflammatory activity. It typically forms a key ionic interaction with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2 enzymes. Esterification or amidation of this group generally leads to a significant reduction or complete loss of COX inhibitory activity.

  • The α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid (the α-position) is a defining feature of profens. This substitution creates a chiral center. It is well-established that the (S)-enantiomer is the pharmacologically active form responsible for COX inhibition, while the (R)-enantiomer is significantly less active. For instance, (S)-ibuprofen is the active enantiomer.

  • The Phenyl Ring: The aromatic phenyl ring serves as a crucial scaffold for binding within the hydrophobic channel of the COX active site.

  • Substituents on the Phenyl Ring: The nature, size, and position of substituents on the phenyl ring are major determinants of the potency and selectivity of COX inhibition. These substituents can modulate the molecule's interaction with the active site, leading to differential binding affinities for the COX-1 and COX-2 isoforms. For example, the isobutyl group in ibuprofen (B1674241) and the fluoro-substituted biphenyl (B1667301) group in flurbiprofen (B1673479) contribute to their respective binding characteristics.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro inhibitory concentrations (IC₅₀) of several common and novel 2-phenylpropanoic acid derivatives against COX-1 and COX-2. A lower IC₅₀ value indicates greater potency. It is important to note that IC₅₀ values can vary between different studies and assay conditions.

Table 1: COX-1 and COX-2 Inhibitory Activity of Common 2-Phenylpropanoic Acid Analogs

CompoundR-group on Phenyl RingCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofenisobutyl1.2 - 151.2 - 25~1
Naproxen6-methoxy-2-naphthyl0.1 - 2.60.1 - 4.6~1
Ketoprofen3-benzoyl0.0019 - 2.60.027 - 2.2~0.07 - 1.18
Flurbiprofen2-fluoro-4-biphenyl0.3 - 0.71.1 - 4.5~0.07 - 0.64

Data compiled from various sources. The range of values reflects inter-study variability.

Table 2: COX-1 and COX-2 Inhibitory Activity of Novel 2-(4-substitutedmethylphenyl)propionic Acid Derivatives [1][2][3][4][5]

Compound IDR-group on Methylene BridgeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
6h5-nitro-1H-benzo[d]imidazol-2-ylthio1.762.960.59
6l5,6-dimethyl-1H-benzo[d]imidazol-2-ylthio1.402.340.60
6d4-methyl-4H-1,2,4-triazol-3-ylthio>100>100-
6m1-methyl-1H-imidazol-2-ylthio>100>100-
Ibuprofen (Reference)-15.2125.340.60
Nimesulide (Reference)-55.212.5421.74

Data from Gençer, H. K., et al. (2017).[1][2][3][4][5]

Experimental Protocols

In Vitro COX Inhibitory Activity Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase activity of COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, in the presence and absence of the test compound. The inhibition of the peroxidase activity is proportional to the inhibition of the cyclooxygenase activity.

Procedure:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer, EDTA, hematin, and the enzyme.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid (the COX substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Measurement: The rate of oxidation of the chromogenic substrate is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 610 nm).

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the vehicle control. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of compounds.[3][4][6]

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific time before the carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[3]

  • Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated by comparing the mean increase in paw volume in the treated groups with that of the control group.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[7][8][9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[7][9] The amount of formazan produced is proportional to the number of viable cells.[7]

Procedure:

  • Cell Culture: A suitable cell line (e.g., HeLa, HT-29) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours to allow formazan formation.[10]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[7][10]

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined from the dose-response curve.

Visualizations

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (constitutive) AA->COX1 COX2 COX-2 (inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection, Platelet Aggregation Thromboxane->GI_Protection Prostacyclin->GI_Protection NSAIDs 2-Phenylpropanoic Acid Analogs (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Caption: Arachidonic acid signaling pathway and the inhibitory action of NSAIDs.

SAR_Workflow Design Analog Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., COX Inhibition Assay) Purification->InVitro Active Active Compounds InVitro->Active Inactive Inactive/Less Active Compounds InVitro->Inactive Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Active->Cytotoxicity Inactive->Design InVivo In Vivo Studies (e.g., Carrageenan-induced Edema) Cytotoxicity->InVivo Lead Lead Compound Identification InVivo->Lead Optimization Lead Optimization Lead->Optimization Optimization->Design

Caption: General experimental workflow for a structure-activity relationship study.

SAR_Logic Core 2-Phenylpropanoic Acid Core Structure Carboxyl Carboxylic Acid (-COOH) Core->Carboxyl AlphaMethyl (S)-α-Methyl Core->AlphaMethyl Phenyl Phenyl Ring Substituent (R) Core->Phenyl Activity Biological Activity (COX Inhibition) Carboxyl->Activity Essential AlphaMethyl->Activity Enhances Potency Potency (IC50) Phenyl->Potency Modulates Selectivity COX-2 Selectivity Phenyl->Selectivity Modulates Activity->Potency Activity->Selectivity

Caption: Logical relationships in the SAR of 2-phenylpropanoic acid analogs.

References

A Comparative Guide to the Pharmacokinetic Properties of 2-Chloro-3-phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-phenylpropanoic acid and its derivatives represent a class of compounds with potential therapeutic applications. A thorough understanding of their pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for their development as safe and effective drugs. However, a comprehensive review of publicly available literature reveals a notable scarcity of direct comparative studies on the pharmacokinetic profiles of various this compound derivatives.

This guide, therefore, utilizes the closely related and well-studied compound, 2-phenylpropionic acid (2-PPA), as a surrogate to provide insights into the expected metabolic pathways and pharmacokinetic behavior of its chlorinated analogs. The metabolic fate of 2-PPA is primarily characterized by two major transformation pathways: acyl glucuronidation and the formation of acyl-CoA thioesters. These pathways are critical as they can lead to the formation of reactive metabolites, a key consideration in drug safety assessment.

This document summarizes the available quantitative data on the metabolic activation of 2-PPA, presents detailed experimental protocols from in vivo studies, and provides visualizations of the metabolic pathways and experimental workflows to guide future research in this area.

Data Presentation

The following table summarizes the in vivo metabolic activation of 2-phenylpropionic acid in a rat model. The data highlights the relative contribution of the acyl-CoA formation and acyl glucuronidation pathways to the covalent binding of 2-PPA to liver proteins, a surrogate marker for the formation of reactive metabolites.

Treatment GroupAnalyte MeasuredKey FindingCovalent Binding to Liver Protein (pmol equivalents/mg protein)Percent Change in Covalent Binding
Control (2-PPA administration) Covalent BindingBaseline covalent binding255 ± 45N/A
Trimethylacetic acid (TMA) + 2-PPA 2-PPA-CoA64% decrease in 2-PPA-CoA exposure130 ± 2049% decrease
(-)-Borneol + 2-PPA 2-PPA-glucuronide95% inhibition of acyl glucuronidation196 ± 3423% decrease

Data from in vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rats.

Experimental Protocols

The following is a detailed methodology for a representative in vivo study designed to investigate the metabolic activation of 2-phenylpropionic acid in rats. This protocol can serve as a template for designing studies on this compound derivatives.

1. Animal Model and Dosing

  • Species: Male Sprague-Dawley rats.

  • Pretreatment (Inhibitor Groups):

    • To inhibit acyl-CoA formation: Trimethylacetic acid (TMA) is administered intraperitoneally (i.p.) at a dose of 500 mg/kg.

    • To inhibit acyl glucuronidation: (-)-Borneol is administered i.p. at a dose of 320 mg/kg.

  • Test Compound Administration: Racemic 2-phenylpropionic acid (2-PPA) is administered at a dose of 130 mg/kg.

  • Route of Administration: Intraperitoneal (i.p.) injection.

2. Sample Collection

  • Livers are collected over a 2-hour period following the administration of 2-PPA.

  • Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the parent drug and its metabolites.

3. Sample Analysis

  • Quantification of Metabolites: The concentrations of 2-PPA acyl glucuronide and 2-PPA-CoA in liver homogenates are determined using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Measurement of Covalent Binding: The extent of covalent binding of 2-PPA to liver proteins is measured by scintillation counting of washed liver protein precipitates obtained from animals dosed with radiolabeled 2-PPA.

4. Pharmacokinetic Analysis

  • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis.

Mandatory Visualization

The following diagrams illustrate the key metabolic pathways of 2-phenylpropanoic acid and a typical experimental workflow for in vivo metabolic studies.

cluster_0 Metabolic Activation of 2-Phenylpropanoic Acid PPA 2-Phenylpropanoic Acid (2-PPA) Acyl_CoA 2-PPA-CoA Thioester (Reactive Intermediate) PPA->Acyl_CoA Acyl-CoA Synthetase Glucuronide 2-PPA-Acyl Glucuronide (Reactive Intermediate) PPA->Glucuronide UDP-Glucuronosyltransferase (UGT) Protein_Adducts_CoA Protein Adducts Acyl_CoA->Protein_Adducts_CoA Covalent Binding Protein_Adducts_Gluc Protein Adducts Glucuronide->Protein_Adducts_Gluc Covalent Binding

Caption: Metabolic pathways of 2-phenylpropanoic acid.

cluster_1 Experimental Workflow for In Vivo Metabolism Study Animal_Dosing Animal Dosing (e.g., Rat model) - Test Compound - Inhibitors (optional) Sample_Collection Biological Sample Collection (Blood, Liver, Urine, Feces) Animal_Dosing->Sample_Collection Sample_Processing Sample Processing (e.g., Homogenization, Centrifugation) Sample_Collection->Sample_Processing Analytical_Quantification Analytical Quantification (HPLC, LC-MS/MS) - Parent Drug - Metabolites Sample_Processing->Analytical_Quantification Data_Analysis Pharmacokinetic & Metabolic Analysis - PK Parameters (t1/2, AUC, CL) - Metabolite Profiling Analytical_Quantification->Data_Analysis

Caption: General workflow for in vivo metabolism studies.

Further research is imperative to elucidate the specific ADME profiles of chlorinated derivatives. Such studies should focus on quantifying key pharmacokinetic parameters, identifying major metabolites, and assessing the potential for metabolic activation. The experimental protocols and analytical methods outlined in this guide can serve as a valuable starting point for researchers in this field, ultimately contributing to the development of safer and more effective therapeutic agents.

Safety Operating Guide

Proper Disposal of 2-Chloro-3-phenylpropanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for 2-Chloro-3-phenylpropanoic Acid

This guide provides immediate and essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Researchers, scientists, and drug development professionals must handle this compound and its waste with care, following all institutional and regulatory guidelines.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2][3] All handling of this substance should occur in a well-ventilated area or a chemical fume hood.[1][3][4]

Waste Segregation and Container Management

Proper segregation and management of waste containers are fundamental to safe disposal.

  • Dedicated Waste Container: All waste containing this compound should be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Labeling: The container must be labeled with the full chemical name, "this compound," and display the appropriate hazard pictograms.

  • No Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[2]

  • Container Integrity: Waste containers must be kept tightly closed except when adding waste and stored in a designated, cool, and well-ventilated area away from heat sources.[3][4]

  • Original Containers: Whenever possible, leave the chemical in its original container for disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the substance.[4] Do not use combustible materials like paper towels for absorption.

  • Collection: Carefully collect the absorbent material and any contaminated debris, placing it into a sealed and labeled hazardous waste container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly.

  • Prohibition on Drain Disposal: Do not allow the chemical or its waste to enter drains or waterways.[1][4]

Disposal Protocol

The final disposal of this compound must be conducted through an approved hazardous waste management service.

  • Waste Characterization: Chemical waste generators are responsible for determining if the waste is classified as hazardous under local, regional, and national regulations.[2][3][4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] The recommended method for final disposal of halogenated organic compounds is high-temperature incineration.[5]

  • Empty Container Disposal: Empty containers that held this compound must also be treated as hazardous waste. Thoroughly rinse the container and collect the first rinse as hazardous waste.[7] Handle uncleaned containers with the same precautions as the product itself.

Quantitative Disposal Data

ParameterGuidelineSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[3][4]
Spill Cleanup Material Inert absorbent material (e.g., sand, silica gel).[4]
Incompatible Waste Do not mix with strong oxidizing agents.[2]
Drain Disposal Prohibited.[1][4]
Empty Container Rinsate The first rinse must be collected as hazardous waste.[7]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generated (e.g., unused product, contaminated items) ppe->waste_generation spill Spill Occurs ppe->spill segregate Segregate Waste in a Labeled, Closed Container waste_generation->segregate spill_cleanup Contain with Inert Absorbent Collect in Hazardous Waste Container spill->spill_cleanup no_drains Do Not Dispose Down Drain segregate->no_drains storage Store Waste in Designated Area Away from Incompatibles segregate->storage spill_cleanup->segregate contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs disposal Arrange for Pickup and High-Temperature Incineration contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Chloro-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE)

When handling 2-Chloro-3-phenylpropanoic acid, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended based on information for similar chemical compounds.[1][2][3][4][5][6]

Summary of Recommended Personal Protective Equipment

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should be tight-sealing.[2] A face shield should be used in addition to goggles, especially when there is a risk of splashing.[5] Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
Skin Chemical-Resistant GlovesNitrile gloves are a common recommendation for protection against a variety of chemicals.[7] However, without specific breakthrough data, it is advisable to use gloves with broad chemical resistance and to change them frequently. For significant handling, consider double-gloving.
Protective ClothingA lab coat is standard for minimal exposure. For larger quantities or potential for significant contact, impervious clothing or a chemical-resistant suit (e.g., Tychem) should be worn to prevent skin exposure.[1][6][8]
Respiratory NIOSH/MSHA-Approved RespiratorIn cases of poor ventilation, or when generating dust or aerosols, a respirator is necessary.[3][4][6][9] The type of respirator and cartridge should be selected based on a risk assessment of the potential airborne concentration.

II. Operational and Disposal Plans

A. Handling and Storage Procedures

Safe handling and storage are critical to preventing accidental exposure and maintaining the integrity of the chemical.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood.[3][4][5]

    • Ensure an eyewash station and safety shower are readily accessible.[3][6][10]

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials readily available.

  • Handling:

    • Avoid direct contact with the substance.[4]

    • Minimize dust generation and accumulation when handling the solid form.[3][5]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.

    • Keep the container tightly closed when not in use.[1][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][3]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

    • Store in a tightly sealed container to prevent contamination and reaction with moisture or air.[3]

B. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Step-by-Step Disposal Protocol:

  • Waste Characterization:

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2]

  • Containerization:

    • Collect waste in a suitable, labeled, and closed container.[1][3]

    • Do not mix with other waste streams unless compatibility is known.

  • Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal facility.

    • Follow all local, regional, and national hazardous waste regulations.[2]

    • Do not allow the chemical to enter drains or the environment.[2][5]

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention.[1][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[1][3]

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1][3]

  • Clean the spill area thoroughly.

IV. Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling ppe->handling Enter designated work area storage Temporary Storage handling->storage Seal and label container waste_collection Waste Collection handling->waste_collection Collect contaminated materials storage->handling Retrieve for further use decontamination Decontamination doff_ppe Doff PPE decontamination->doff_ppe Clean work surfaces waste_collection->decontamination disposal Final Disposal doff_ppe->disposal Segregate waste streams

Safe handling workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.